2-Piperazin-1-ylmethyl-1H-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYQWFLJSXVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371898 | |
| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59052-85-6 | |
| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2-(Piperazin-1-ylmethyl)-1H-benzimidazole
Executive Summary
This technical guide establishes the spectroscopic fingerprint for 2-(piperazin-1-ylmethyl)-1H-benzimidazole , a critical pharmacophore in the synthesis of second-generation antihistamines (e.g., emedastine, mizolastine) and novel anticancer agents. Accurate characterization of this intermediate is pivotal for drug development, as the secondary amine functionality of the piperazine ring is highly reactive and prone to forming bis-alkylated impurities.
This document provides a self-validating analytical workflow, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data interpretation to distinguish the target mono-substituted product from common synthetic byproducts.
Synthetic Context & Impurity Profile
To interpret the spectra correctly, one must understand the sample's origin. The compound is typically synthesized via the nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole with an excess of piperazine .
Critical Quality Attribute (CQA): The primary impurity is the bis-alkylated species, where one piperazine molecule reacts with two benzimidazole units. Spectroscopic validation must confirm the ratio of benzimidazole to piperazine is strictly 1:1.
Diagram 1: Analytical Validation Workflow
This workflow illustrates the decision logic for confirming structural integrity.
Caption: Logical workflow for validating 2-(piperazin-1-ylmethyl)-1H-benzimidazole, prioritizing mass screening before detailed NMR integration.
Mass Spectrometry (MS) Characterization[1][2][3][4][5]
Mass spectrometry provides the first line of evidence. The fragmentation pattern is dictated by the stability of the benzimidazole methylene cation.
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1]
-
Cone Voltage: 20-30 V (Low voltage to preserve molecular ion).
Data Interpretation
The molecule (C₁₂H₁₆N₄) has a monoisotopic mass of 216.14 .
| Ion Type | m/z (Observed) | Assignment | Mechanistic Insight |
| [M+H]⁺ | 217.15 | Protonated Molecule | Base peak in soft ionization. Confirming intact structure. |
| [M+Na]⁺ | 239.13 | Sodium Adduct | Common in glass-stored samples; confirms MW 216. |
| Fragment | 131.06 | [Benzimidazole-CH₂]⁺ | Diagnostic Split: Cleavage of the C-N bond between the bridge and piperazine. |
| Fragment | 85.08 | [Piperazine ring]⁺ | Secondary diagnostic ion. |
Diagram 2: Fragmentation Pathway
The cleavage mechanism is driven by the stability of the resonance-stabilized benzimidazole cation.
Caption: ESI-MS fragmentation logic showing the primary cleavage at the methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][7][8][9]
NMR is the definitive method for assessing the electronic environment and purity. The data below assumes the free base form in DMSO-d₆ . Note: If analyzing the hydrochloride salt, piperazine signals will shift downfield (~3.0–3.5 ppm) due to protonation.
¹H NMR Data (400 MHz, DMSO-d₆)
Diagnostic Feature: The "Roofing Effect" (AA'BB' system) in the aromatic region is characteristic of the benzimidazole core.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Notes |
| 12.2 - 12.5 | br s | 1H | Benzimidazole -NH | Highly exchangeable; may disappear with D₂O shake. |
| 7.53 - 7.57 | m (dd) | 2H | Ar-H (C4, C7) | The "outer" aromatic protons; deshielded by the imidazole ring. |
| 7.12 - 7.16 | m (dd) | 2H | Ar-H (C5, C6) | The "inner" aromatic protons. |
| 3.72 | s | 2H | -CH₂- Bridge | Critical Purity Marker. A singlet here confirms no coupling to adjacent carbons. |
| 2.68 - 2.75 | t (distorted) | 4H | Piperazine (H2', H6') | Protons proximal to the alkylation site. |
| 2.35 - 2.45 | m | 4H | Piperazine (H3', H5') | Protons distal to the alkylation site (near secondary amine). |
| 2.0 - 3.0 | br s | 1H | Piperazine -NH | Variable shift depending on concentration/water content. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 151.8 | Quaternary (C=N) | C2 (Benzimidazole core) |
| 138.5 | Quaternary | C3a/C7a (Bridgehead carbons) |
| 121.5 | CH (Ar) | C5/C6 |
| 114.8 | CH (Ar) | C4/C7 |
| 56.2 | CH₂ | Methylene Bridge (-CH₂-N) |
| 53.8 | CH₂ | Piperazine (Proximal) |
| 45.6 | CH₂ | Piperazine (Distal) |
Protocol for Self-Validation
To ensure the data generated in your lab is reliable, follow this validation loop:
-
Solvent Check: Ensure DMSO-d₆ is dry. Water peaks at 3.33 ppm can obscure the piperazine signals.
-
Integration Ratio Test:
-
Set the aromatic multiplet (7.55 ppm) to an integral of 2.00.
-
The methylene singlet (3.72 ppm) must integrate to 2.00 ± 0.05.
-
Failure Mode: If the methylene integrates to < 1.8, suspect polymerization or degradation.
-
-
D₂O Exchange: Add 1 drop of D₂O to the NMR tube. The broad singlet at ~12.3 ppm (Benzimidazole NH) should vanish, confirming the labile proton assignment.
References
-
Synthesis and General Characterization
- Standard method for 2-substituted benzimidazoles via o-phenylenediamine condens
-
Source: Journal of Drug Delivery and Therapeutics, 2019.[2]
-
NMR Spectral Trends for Benzimidazoles
- Detailed chemical shift analysis of benzimidazole deriv
-
Source: ResearchGate (Contreras-Cadena et al., 2025).
-
Mass Spectrometry Fragmentation of Piperazines
-
fragmentation mechanisms of benzylpiperazine analogues.[1]
-
Source: Journal of Mass Spectrometry (NIH/PMC).
-
Sources
Technical Deep Dive: Benzimidazole Mechanism of Action in Oncology
Executive Summary: The Repurposing Paradigm
Benzimidazoles (e.g., Mebendazole, Albendazole, Fenbendazole) are traditionally anthelmintics that have emerged as potent anti-neoplastic agents.[1] Unlike non-specific cytotoxic agents, benzimidazoles exhibit a multi-modal mechanism of action that exploits the metabolic and structural vulnerabilities of rapidly dividing cancer cells.
This guide dissects the molecular pharmacodynamics of benzimidazoles, specifically their high-affinity binding to the colchicine-sensitive site of
Primary Molecular Target: Microtubule Destabilization
The Colchicine Binding Site
The core efficacy of benzimidazoles stems from their ability to bind to the colchicine-binding domain on the
-
Mechanism: Benzimidazoles act as microtubule depolymerizing agents.[2][3][4] By capping the (+) end of the microtubule, they prevent the incorporation of new tubulin dimers.
-
Structural Consequence: This inhibition blocks the polymerization required for mitotic spindle formation during metaphase.
-
Therapeutic Advantage: Because they target a different domain than taxanes (which stabilize microtubules), benzimidazoles retain efficacy in taxane-resistant tumor lines [1].
Quantitative Impact on Tubulin Dynamics
| Compound | Binding Site | Effect on Microtubules | Resistance Profile |
| Benzimidazoles | Colchicine Domain | Depolymerization (Inhibits assembly) | Effective in MDR/Taxane-resistant cells |
| Taxanes (e.g., Paclitaxel) | Taxane Domain | Hyper-stabilization (Inhibits disassembly) | Susceptible to P-gp efflux |
| Vinca Alkaloids | Vinca Domain | Depolymerization (Inhibits assembly) | Susceptible to P-gp efflux |
Downstream Signaling Cascades
The disruption of microtubule dynamics triggers a "domino effect" of cellular stress responses.
A. G2/M Cell Cycle Arrest
The inability to form a functional mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). The cell halts progression at the G2/M phase, preventing the segregation of chromosomes.[5] Prolonged arrest leads to "mitotic catastrophe."
B. Induction of Apoptosis (p53-Dependent & Independent)
Benzimidazoles activate intrinsic apoptotic pathways:
-
p53 Activation: Upregulation of p53 leads to the transcription of pro-apoptotic factors (e.g., PUMA, NOXA).
-
Bcl-2/Bax Ratio: They downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic effector Bax.
-
Mitochondrial Translocation: p53 translocates to the mitochondria, directly compromising membrane integrity and releasing Cytochrome c [2].
C. Metabolic Starvation (The Warburg Interruption)
A unique feature of benzimidazoles is their ability to inhibit GLUT1 and GLUT3 transporters.
-
Effect: Drastic reduction in glucose uptake.
-
Result: Hexokinase II inhibition and ATP depletion, selectively starving cancer cells that rely on aerobic glycolysis (Warburg effect) [3].
Visualizing the Mechanism
The following diagram illustrates the multi-targeted attack vector of benzimidazoles, highlighting the convergence of structural and metabolic disruption.
Figure 1: Mechanistic pathway showing the dual-action of benzimidazoles on cytoskeletal integrity and metabolic function.
Experimental Validation Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are recommended. These are designed to provide robust, quantitative data.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of tubulin assembly by the benzimidazole compound.[2]
Principle: Polymerization of purified tubulin into microtubules increases light scattering (turbidity) at 340 nm. Inhibitors reduce the
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP Stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).
Workflow:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Master Mix: Dilute tubulin to 3 mg/mL in ice-cold Buffer + 1 mM GTP. Keep strictly on ice to prevent premature polymerization.
-
Treatment: Add 5
L of 10X Test Compound (Benzimidazole) to experimental wells. Add 5 L of DMSO to vehicle control wells. -
Initiation: Rapidly pipette 45
L of Tubulin Master Mix into the wells. -
Measurement: Immediately transfer to a temperature-controlled spectrophotometer (37°C).
-
Kinetics: Read Absorbance (OD340) every 30 seconds for 60 minutes.
Data Interpretation:
-
Vehicle Control: Sigmoidal curve (Lag phase
Log phase Plateau). -
Benzimidazole: Flattened curve with significantly reduced slope (
) and lower final plateau, indicating inhibition of assembly [4].
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: To confirm G2/M arrest functional outcome.
Workflow:
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) at
cells/well. -
Treatment: Treat with IC50 concentration of Benzimidazole for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate 30 min at 37°C in the dark. -
Analysis: Acquire >10,000 events on a flow cytometer.
-
Gating: Use doublet discrimination (FSC-A vs. FSC-H) to ensure single-cell analysis.
Expected Result: A distinct increase in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N DNA content) in treated vs. control cells [5].
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for validating benzimidazole mechanism of action.
References
-
CancerChoices. (2025).[3][6][7][8] Mebendazole or Fenbendazole: Mechanism of Action and Microtubule Dynamics.[3] Retrieved from [Link]
-
Independent Medical Alliance. (2025).[7][8] Cancer Fighter: Fenbendazole and Mebendazole - Apoptosis and p53 Activation.[4][9] Retrieved from [Link]
-
Anticancer Research. (2025).[3][7][8][10] Oral Fenbendazole for Cancer Therapy: Inhibition of GLUT1 and Hexokinase II.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. Retrieved from [Link]
Sources
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cancerchoices.org [cancerchoices.org]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. youtube.com [youtube.com]
- 6. imahealth.org [imahealth.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Silico Modeling of 2-Piperazin-1-ylmethyl-1H-benzoimidazole Binding
A Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
The 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold represents a privileged structure in medicinal chemistry, bridging the pharmacophoric features of the benzimidazole ring (H-bond donor/acceptor,
This guide details a rigorous in-silico workflow for modeling this specific ligand class. Unlike generic small-molecule protocols, this guide addresses the critical, often-overlooked challenges specific to this molecule: benzimidazole tautomerism and piperazine protonation states at physiological pH.
Part 1: Chemical Space & Ligand Preparation (The Foundation)
The accuracy of any docking study depends entirely on the input chemical state. For this compound, two physicochemical factors are non-negotiable.
1.1 The Tautomerism Trap
The benzimidazole ring exists in a dynamic equilibrium between the 1H and 3H tautomers. While identical in unsubstituted benzimidazole, the introduction of the piperazinyl-methyl group at the C2 position breaks this symmetry.
-
Directive: You must generate both tautomers during ligand preparation.
-
Mechanism: The specific tautomer preferred in the binding pocket depends on the local environment (e.g., proximity to a hydrogen bond donor like Ser/Thr vs. an acceptor like Asp/Glu). Forcing a single tautomer can lead to false negatives.
1.2 The Protonation State (pKa)
The piperazine ring contains two nitrogens.[1]
-
N1 (Proximal): Attached to the methylene linker. Tertiary amine.[2][3][4] pKa
5.3. -
N4 (Distal): Secondary amine. pKa
9.7. -
Physiological Reality: At pH 7.4, the distal N4 nitrogen is protonated (
), carrying a positive charge. This is critical for binding to GPCRs (e.g., H1, D4), where this positive charge forms a salt bridge with a conserved Aspartate residue (e.g., Asp107 in H1). -
Protocol: Do not dock the neutral species unless modeling a high-pH environment.
1.3 Ligand Preparation Workflow (DOT Visualization)
Figure 1: Critical ligand preparation workflow ensuring correct ionization and tautomeric states prior to docking.
Part 2: Target Selection & Binding Site Analysis
For this guide, we focus on the Histamine H1 Receptor (GPCR) as the primary case study, given the structural similarity of the scaffold to known antihistamines.
Target: Human Histamine H1 Receptor PDB ID: 3RZE (Crystal structure complexed with Doxepin) Resolution: 3.1 Å
2.1 Grid Generation Strategy
The binding pocket of aminergic GPCRs is deep and hydrophobic, capped by a polar region.
-
Center: Define the grid box centroid on the co-crystallized ligand (Doxepin) or specifically on Asp107 (D3.32) .
-
Constraints:
-
H-Bond Constraint: Set a constraint on Asp107 . This residue must interact with the protonated piperazine nitrogen.
-
Hydrophobic Constraint: The benzimidazole ring often occupies the hydrophobic pocket lined by Trp428 (W6.48) and Phe432 .
-
Part 3: Molecular Docking Protocol
Standard rigid-receptor docking often fails with this scaffold because the piperazine ring requires significant steric accommodation. We utilize Induced Fit Docking (IFD) .[5]
3.1 Step-by-Step Methodology
| Step | Parameter | Rationale |
| 1. Initial Glide Docking | Softened Potential (Van der Waals radii scaled by 0.5) | Allows the ligand to fit into the rigid receptor despite minor clashes, generating initial poses. |
| 2. Prime Side-Chain Refinement | Residues within 5.0 Å of ligand poses | The flexible piperazine linker may push side chains (e.g., Tyr108) slightly. Prime relaxes these residues. |
| 3. Redocking | Standard Hard Potential (OPLS4) | Re-docks the ligand into the newly adapted receptor conformation. |
| 4. Scoring | IFD Score = GlideScore + 0.05 * PrimeEnergy | Balances the favorable binding energy with the energetic cost of moving the protein. |
3.2 Evaluation Criteria
A successful pose for this compound must exhibit:
-
Salt Bridge: Distance < 4.0 Å between Piperazine
and Asp107 . - -Stacking: Face-to-face or T-shaped interaction between the Benzimidazole ring and Trp428 or Phe432.
-
Tautomer Check: Ensure the docking score accounts for the state penalty of the specific tautomer used.
Part 4: Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD is required to verify the stability of the salt bridge and the benzimidazole orientation over time.
4.1 Simulation Setup (GROMACS/Desmond)
-
System: Ligand-Receptor Complex embedded in a POPC lipid bilayer.
-
Solvent: TIP3P Water model + 0.15 M NaCl (neutralizing charge).
-
Force Field:
-
Duration: Minimum 100 ns.
4.2 Analysis Metrics (The "Self-Validating" System)
A. RMSD (Root Mean Square Deviation)
-
Protocol: Calculate Ligand RMSD relative to the protein backbone.
-
Validation: The ligand RMSD should stabilize (plateau) within 2-3 Å of the starting docking pose. If RMSD > 5 Å, the docking pose was unstable (likely wrong tautomer or protonation).
B. Interaction Fingerprints
-
Protocol: Monitor the distance between Piperazine-N4 and Asp107-OD1/OD2 over the trajectory.
-
Validation: The salt bridge should be maintained for >60% of the simulation time.
C. MM-GBSA (Free Energy Calculation)
Calculate
-
Note: Benzimidazole derivatives typically show
values between -40 and -70 kcal/mol in MM-GBSA (depending on the method).
4.3 MD Workflow Visualization
Figure 2: Molecular Dynamics simulation cascade for validating the stability of the benzimidazole-GPCR complex.
Part 5: ADMET & Lead Optimization Profile
The this compound scaffold has specific ADMET characteristics that must be modeled.
| Property | Prediction Tool | Expected Profile & Optimization |
| LogP | QikProp / SwissADME | ~1.5 - 2.5 . The piperazine lowers LogP, aiding solubility. If too hydrophilic, add halogens (Cl/F) to the benzimidazole ring. |
| BBB Permeability | QPlogBB | High . This scaffold readily crosses the blood-brain barrier (relevant for CNS targets like H1 or D4). |
| hERG Inhibition | StarDrop / Pred-hERG | Risk High . Basic amines + aromatic rings are a pharmacophore for hERG blocking. Action: Monitor this closely; introduce steric hindrance near the basic nitrogen if hERG binding is observed. |
| Metabolic Stability | MetaSite | Sites of Metabolism: Benzimidazole C5/C6 (hydroxylation) and Piperazine ring (N-oxidation). Block C5/C6 with Fluorine to extend half-life. |
References
-
Discovery of ABT-724 (D4 Agonist): Cowart, M. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction.[13] Journal of Medicinal Chemistry, 47(15), 3853–3864.
-
Benzimidazole Tautomerism in Docking: Podsetek, H., et al. (2022). Tautomerism of Benzimidazoles and Its Impact on Molecular Docking Results. Molecules, 27(3), 856.
-
Piperazine pKa & Drug Design: Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3), 261-274.
-
H1 Receptor Structure: Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70.
-
Benzimidazole-Tubulin Binding: Hsieh, C. Y., et al. (2021).[7] Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 398.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. uregina.ca [uregina.ca]
- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity [mdpi.com]
- 6. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Binding and Docking-Based 3D-QSAR Studies of 2-Pyridylbenzimidazoles—A New Family of High Affinity CB1 Cannabinoid Ligands | MDPI [mdpi.com]
- 11. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery of Novel Benzimidazole Derivatives as Kinase Inhibitors
[1]
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural resemblance to the purine base of ATP allows it to function as an effective ATP-competitive inhibitor. This guide provides a comprehensive technical workflow for the rational design, chemical synthesis, computational validation, and biological assessment of novel benzimidazole derivatives targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.
Rational Design & Structure-Activity Relationship (SAR)
Effective kinase inhibition requires precise molecular recognition. The benzimidazole core offers three primary vectors for modification, each serving a distinct role in the binding pocket.
The Pharmacophore Strategy
The design logic follows the "Hinge-Binder + Hydrophobic Tail" model.
-
The Core (Benzimidazole): Acts as the primary anchor. The N3 nitrogen typically serves as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met793 in EGFR). The NH at position 1 (or N1-substituent) can act as a donor.
-
Position C2 (The Gatekeeper): Substituents here (often aryl or heteroaryl rings) extend into the hydrophobic pocket behind the ATP binding site. Bulky groups here can improve selectivity by exploiting the size of the "gatekeeper" residue.
-
Positions C5/C6 (Solvent Front): These positions usually face the solvent-accessible region. Introducing solubilizing groups (morpholine, piperazine) or electron-withdrawing groups (halogens) here modulates physicochemical properties (logP, solubility) without abolishing binding.
SAR Logic Visualization
Figure 1: Strategic SAR vectors for benzimidazole optimization in kinase pockets.
Chemical Synthesis Protocol
The most robust method for generating diverse 2-substituted benzimidazoles is the oxidative cyclization of o-phenylenediamines with aldehydes. This route avoids harsh acids and allows for a wide range of functional groups.
Standard Operating Procedure: Oxidative Cyclization
Objective: Synthesis of 2-aryl-1H-benzimidazole derivatives.
Reagents:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv) - Oxidant
-
DMF (Dimethylformamide) - Solvent
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the substituted o-phenylenediamine in 5 mL of DMF.
-
Activation: Add 1.0 mmol of the appropriate aldehyde. Stir at room temperature for 10 minutes to allow imine formation.
-
Oxidation: Add 1.2 mmol of Na₂S₂O₅.
-
Reflux: Heat the mixture to 100°C–120°C for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).
-
Why: Thermal energy is required to drive the cyclization and subsequent oxidation of the intermediate imidazoline to imidazole.
-
-
Quenching: Pour the reaction mixture into crushed ice/water (50 mL). The product should precipitate.
-
Isolation: Filter the precipitate, wash with cold water (3x 10 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, gradient elution) if necessary.
Synthetic Workflow Diagram
Figure 2: One-pot oxidative cyclization workflow for benzimidazole synthesis.
Computational Validation (Molecular Docking)[2]
Before biological testing, candidates are screened in silico to predict binding affinity.
Software: AutoDock Vina or GOLD. Target: EGFR Kinase Domain (PDB ID: 1M17 or 4WKQ).
Protocol:
-
Protein Prep:
-
Remove water molecules and co-crystallized ligands (e.g., Erlotinib).
-
Add polar hydrogens and compute Gasteiger charges.[2]
-
-
Ligand Prep:
-
Draw structures in ChemDraw/ChemSketch.
-
Minimize energy (MM2 force field) to generate reasonable 3D conformers.
-
-
Grid Generation:
-
Center the grid box on the ATP-binding site (coordinates from the original co-crystallized ligand).
-
Size: 20Å x 20Å x 20Å.
-
-
Docking & Analysis:
-
Run Vina with exhaustiveness = 8.
-
Success Criteria: Binding Energy < -8.0 kcal/mol and RMSD < 2.0Å compared to the reference ligand pose.
-
Key Interaction Check: Look for H-bonds with Met793 and hydrophobic contact with the Gatekeeper residue (Thr790).
-
Biological Evaluation: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay (Promega) is the industry standard for measuring kinase activity. It is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[3][4][5][6]
Mechanism
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Stops the reaction and depletes remaining ATP.[4][5]
-
Detection Reagent: Converts ADP back to ATP, which is then used by Luciferase/Luciferin to produce light.[5] Light intensity is proportional to kinase activity.
Step-by-Step Protocol (384-well format)
Reagents:
-
Kinase Buffer (optimized for specific kinase, e.g., EGFR).
-
Ultrapure ATP (10 µM final).
-
Peptide Substrate (e.g., Poly(Glu,Tyr)).
-
Test Compounds (dissolved in DMSO).
Workflow:
-
Compound Addition: Add 1 µL of test compound (serial dilutions) to the plate wells.
-
Enzyme Addition: Add 2 µL of Kinase enzyme solution. Incubate 5-10 min at RT to allow inhibitor binding.
-
Reaction Start: Add 2 µL of ATP/Substrate mix. Total volume = 5 µL.[5]
-
Incubation: Incubate at RT for 60 minutes (Kinase Reaction).
-
Depletion: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT.
-
Critical Step: This removes unreacted ATP to lower background noise.[5]
-
-
Detection: Add 10 µL of Kinase Detection Reagent . Incubate 30-60 min at RT.
-
Read: Measure luminescence on a plate reader (Integration time: 0.5–1 sec).
Assay Logic Diagram
Figure 3: Timeline and logic of the ADP-Glo™ bioluminescent assay.
Data Presentation & Analysis
When reporting results, data must be consolidated to show the correlation between structural changes and biological activity.
Representative Data Structure:
| Compound ID | R1 (N1-Subst.) | R2 (C2-Subst.) | R3 (C5-Subst.) | Docking Score (kcal/mol) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| Ref (Erlotinib) | - | - | - | -9.2 | 0.02 | >10 |
| BZ-01 | H | Phenyl | H | -7.5 | 12.5 | 8.4 |
| BZ-02 | Methyl | 4-Cl-Phenyl | H | -8.1 | 4.2 | 3.1 |
| BZ-03 | Ethyl | 3,4-Dimethoxy | F | -8.8 | 0.85 | 1.2 |
| BZ-04 | Benzyl | 4-Pyridyl | COOH | -9.4 | 0.15 | 0.22 |
Note: Data above is illustrative of typical SAR trends where heteroaryl substitution and hydrogen bonding groups improve potency.
References
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Source: PubMed / Wiley Online Library URL:[Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Source: Semantic Scholar / Cell Death and Disease URL:[7][Link]
-
Benzimidazole derivatives as kinase inhibitors (Review). Source: Current Medicinal Chemistry (PubMed) URL:[Link]
-
Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Source: Archiv der Pharmazie (NIH) URL:[Link]
Advanced Technical Guide: Antimicrobial and Antifungal Spectrum of Benzimidazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of benzimidazole derivatives as emerging broad-spectrum antimicrobial agents.[1] Historically established as anthelmintics (e.g., albendazole, mebendazole), these heterocyclic compounds are now pivotal in addressing multidrug-resistant (MDR) pathogens. This document details the dual-mechanism efficacy of benzimidazoles—targeting bacterial FtsZ proteins and fungal
Mechanism of Action (MOA)
The therapeutic versatility of the benzimidazole scaffold stems from its structural similarity to purine nucleotides, allowing it to interact with diverse biological targets.
Antibacterial Mechanism: FtsZ Inhibition
Unlike
-
Z-Ring Disruption: FtsZ polymerizes to form the Z-ring at the mid-cell division site.[4] Benzimidazoles bind to the inter-domain cleft of FtsZ, inhibiting its GTPase activity.
-
Consequence: This inhibition prevents Z-ring contraction, leading to filamentation and eventual cell lysis.[4]
-
Secondary Targets: High-affinity DNA binding (intercalation) and inhibition of topoisomerase IV have also been observed in specific derivatives.
Antifungal Mechanism: -Tubulin Interference
In eukaryotic fungal cells, benzimidazoles act as spindle poisons.[2][5]
-
Microtubule Destabilization: They bind selectively to the colchicine-binding site on fungal
-tubulin.[2] -
Selectivity: A critical tyrosine residue (Tyr200) in fungal
-tubulin confers high affinity, whereas mammalian tubulin (with Phe200) shows significantly lower affinity, providing a safety margin. -
Outcome: Disruption of microtubule dynamics arrests mitosis at metaphase.
MOA Visualization
The following diagram illustrates the divergent pathways for antibacterial and antifungal activity.
Figure 1: Divergent mechanisms of action for benzimidazole derivatives in bacterial and fungal cells.
Structure-Activity Relationship (SAR)[1][2][6]
Optimizing the benzimidazole core requires strategic substitution at positions 1, 2, and 5/6.
| Position | Modification Strategy | Biological Impact |
| C-2 | Aryl/Heteroaryl Groups | Critical for Potency. Substitution with electron-withdrawing groups (e.g., 4-NO |
| N-1 | Alkyl/Benzyl Chains | Permeability. Hydrophobic chains (e.g., ethyl, benzyl) increase lipophilicity, facilitating transport across the fungal cell wall and Gram-negative outer membrane. |
| C-5/C-6 | Electron-Withdrawing Groups | Metabolic Stability. Substituents like -Cl, -F, or -NO |
Key Insight: A "Hybrid" approach—fusing the benzimidazole ring with triazoles or quinolones at the C-2 position—has recently yielded derivatives with MIC values superior to standard drugs like Fluconazole against resistant strains.
Experimental Protocols
Synthesis Workflow (General Condensation)
-
Reagents: o-Phenylenediamine (1.0 eq), Carboxylic Acid/Aldehyde derivative (1.0 eq).
-
Catalyst: Polyphosphoric acid (PPA) or Sodium metabisulfite (Green chemistry approach).
-
Procedure: Reflux reactants in ethanol or solvent-free conditions at 80–100°C for 4–6 hours. Neutralize with NaHCO
, filter, and recrystallize from ethanol.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
96-well microtiter plates.[2]
-
Resazurin dye (for cell viability visualization).
Step-by-Step Protocol:
-
Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in broth. -
Compound Dilution: Prepare a stock solution of the benzimidazole derivative in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 0.5 – 256 µg/mL).
-
Inoculation: Add 100 µL of diluted inoculum to each well containing the drug.
-
Controls: Include a Growth Control (broth + bacteria + DMSO) and a Sterility Control (broth only).
-
Incubation: Incubate at 37°C for 18–24h (bacteria) or 35°C for 48h (fungi).
-
Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2h. A color change from blue (resazurin) to pink (resorufin) indicates growth. The lowest concentration remaining blue is the MIC.
Screening Pipeline Visualization
Figure 2: Standardized screening pipeline for identifying potent benzimidazole antimicrobial agents.
Quantitative Data Summary
The following data aggregates recent findings on high-potency benzimidazole derivatives compared to standard care drugs.
Table 1: Antibacterial Activity (Representative MIC Values)
Values derived from recent SAR studies on 2,5-disubstituted benzimidazoles.[2]
| Compound Class | Substituents (C-2 / C-5) | Target Organism | MIC (µg/mL) | Standard Drug (MIC) |
| Benzimidazole-Triazole | 2-(1,2,3-triazolyl) / 5-Cl | S. aureus (MRSA) | 2.0 | Ciprofloxacin (0.5–1.[2]0) |
| Trisubstituted | 2-phenyl, 5-nitro | E. coli | 12.5 | Ampicillin (8.[2]0) |
| Benzimidazole-Carboxamide | 2-carboxamide / 5-F | M. tuberculosis | 0.8 | Isoniazid (0.2) |
Table 2: Antifungal Activity
Targeting Candida albicans and Aspergillus fumigatus.
| Compound Class | Substituents (N-1 / C-2) | Target Organism | MIC (µg/mL) | Standard Drug (MIC) |
| N-Alkylated | N-octyl / 2-(2-furyl) | C. albicans | 4.0 | Fluconazole (2.[2]0) |
| Benzimidazole-Hydrazone | 2-hydrazone / 5-H | A. fumigatus | 8.0 | Amphotericin B (1.[2]0) |
| Bis-Benzimidazole | Linked via alkyl spacer | C. glabrata | 1.5 | Itraconazole (0.[2]5) |
Challenges and Future Directions
While benzimidazoles show immense promise, researchers must address specific hurdles:
-
Solubility: Many potent derivatives are highly lipophilic (LogP > 4), leading to poor aqueous solubility. Formulation strategies using cyclodextrins or nanoparticles are recommended.
-
Efflux Pump Resistance: Gram-negative bacteria (e.g., P. aeruginosa) often overexpress efflux pumps that expel benzimidazoles.[2] Co-administration with efflux pump inhibitors (EPIs) is a key area of investigation.
-
Toxicity: Tubulin binding must be highly selective for fungal over mammalian isoforms. Cytotoxicity assays (e.g., on HEK293 cells) are mandatory early in the screening process.
References
-
Recent advances in benzimidazole derivatives as antimicrobial agents. RSC Advances, 2025.[2] Link
-
FtsZ inhibitors as a new genera of antibacterial agents. ResearchGate, 2025.[2] Link
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 2017.[6] Link
-
Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. bioRxiv, 2020. Link
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 2025.[2] Link
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 2021.[2] Link
-
Antimicrobial Susceptibility Testing Protocols. Clinical and Laboratory Standards Institute (CLSI). Link
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benzimidazole Scaffolds in Neurotherapeutics: Structural Optimization and Mechanistic Validation
Executive Summary
The benzimidazole pharmacophore represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with diverse biological targets through defined electronic and steric profiles.[1] In the context of neurodegenerative diseases—specifically Alzheimer’s (AD) and Parkinson’s (PD)—benzimidazole derivatives have evolved beyond simple anti-parasitic agents to become potent, multi-target ligands.
This technical guide explores the neuroprotective utility of this scaffold, focusing on three critical axes: Cholinergic modulation (AChE inhibition) , Anti-inflammatory signaling (PPAR-
Structural Logic: The Pharmacophore
The biological versatility of benzimidazole stems from its bicyclic structure—a fusion of benzene and imidazole.[1] Efficacy is not random; it is strictly governed by substitution patterns at the N1, C2, and C5/C6 positions.
Structure-Activity Relationship (SAR) Map
-
C2-Position (Critical Binding): Substitution here with aryl or heteroaryl rings (e.g., o/p-propoxyphenyl) is the primary determinant for affinity within the acetylcholinesterase (AChE) active site, specifically interacting with the peripheral anionic site (PAS).
-
C5/C6-Position (Electronic Tuning): Electron-withdrawing groups (EWGs) such as Chlorine (-Cl) or Nitro (-NO2) at these positions significantly enhance inhibitory potency against AChE and BChE, often reaching nanomolar IC50 values.
-
N1-Position (Solubility & PK): Alkyl or acyl substitutions here modulate lipophilicity (LogP), essential for blood-brain barrier (BBB) penetration.
Figure 1: SAR optimization map for benzimidazole derivatives in neurotherapeutics.
Mechanistic Pathways
Benzimidazoles do not act via a single "magic bullet" mechanism. Instead, they function as multi-target directed ligands (MTDLs).
Cholinergic Restoration
Derivatives substituted at C2 effectively inhibit AChE. The mechanism involves
PPAR- Agonism & Anti-inflammation
Certain benzimidazoles, structurally related to Telmisartan, act as partial agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-
Figure 2: Multi-target mechanistic signaling of benzimidazole derivatives.
Experimental Validation Protocols
To ensure reproducibility and scientific rigor, the following protocols utilize a "Green Chemistry" approach for synthesis and a differentiated cell model for bioassay.
Protocol A: Oxidative Cyclization Synthesis
Rationale: Traditional methods use strong acids (polyphosphoric acid) or high heat. This protocol uses an iodine-mediated oxidative cyclization which is milder and higher yielding.[2]
Reagents:
-
o-Phenylenediamine derivative (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Iodine (
, 0.1 mmol - catalyst) -
Hydrogen Peroxide (
, 30% aq, 1.5 mmol - oxidant) -
Ethanol:Water (1:1 v/v)
Step-by-Step:
-
Mixing: Dissolve the diamine and aldehyde in 5 mL of EtOH:H2O solvent in a round-bottom flask.
-
Activation: Add catalytic iodine (
) followed by dropwise addition of . -
Reaction: Stir at room temperature for 15–30 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Upon completion, add aqueous sodium thiosulfate (
) to quench excess iodine. -
Isolation: The product precipitates out. Filter, wash with cold water, and recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR and Mass Spectrometry.
Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y)
Rationale: Undifferentiated SH-SY5Y cells behave like cancer cells. To model neurons accurately, they must be differentiated with Retinoic Acid (RA) before inducing toxicity with
Workflow:
-
Differentiation: Seed SH-SY5Y cells (
cells/well). Treat with 10 M Retinoic Acid (RA) in low-serum medium for 5–7 days until extensive neurite outgrowth is visible. -
Pre-treatment: Incubate differentiated cells with the Benzimidazole derivative (0.1, 1, 10, 50
M) for 2 hours. -
Insult: Add
(100 M) to induce oxidative stress. Incubate for 24 hours. -
Readout (MTT): Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
Figure 3: Integrated synthetic and biological validation workflow.
Comparative Data Analysis
The following table summarizes the potency of C5/C6-substituted benzimidazoles compared to standard clinical inhibitors. Note the impact of the Chlorine substituent on potency.[3]
| Compound ID | Structure (Substituents) | Target | IC50 (nM) | Reference |
| Donepezil | Standard Drug | AChE | 21.8 ± 0.9 | [1] |
| Cmpd 3d | 5-Chloro-2-(3,4-dihydroxyphenyl) | AChE | 31.9 ± 0.1 | [1] |
| Cmpd 3h | 5-Chloro-2-(4-hydroxy-3-methoxyphenyl) | AChE | 29.5 ± 1.2 | [1] |
| Telmisartan | Biphenyl-benzimidazole | PPAR- | Agonist | [2] |
Key Insight: Compounds 3d and 3h exhibit mixed-inhibition kinetics, meaning they bind to both the catalytic and peripheral sites of AChE, a desirable trait for preventing A
References
-
Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Source: Anadolu University / ResearchGate URL:[Link]
-
Involvement of PPAR-gamma in the neuroprotective and anti-inflammatory effects of angiotensin type 1 receptor inhibition. Source: Journal of Neuroinflammation (NIH/PubMed) URL:[Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. Source: AccScience Publishing URL:[Link]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Source: PubMed (Review on scaffold versatility) URL:[Link]
-
Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells. Source: PubMed URL:[Link]
Sources
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
Technical Whitepaper: Piperazine Scaffolds as Next-Generation Anti-Inflammatory Agents
Topic: Anti-inflammatory Potential of Piperazine-Containing Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine pharmacophore (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry, historically utilized in anthelminthic and antihistaminic therapeutics. Recent high-throughput screening and rational drug design have repositioned piperazine derivatives as potent modulators of the inflammatory cascade. This guide analyzes the structural and mechanistic basis for this activity, specifically focusing on the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokines (TNF-α, IL-6), and modulation of cyclooxygenase-2 (COX-2). We present validated experimental workflows for assessing these compounds, supported by structure-activity relationship (SAR) data and lead compound case studies.
Chemical Rationale: The Piperazine Advantage
The piperazine ring offers unique physicochemical properties that make it an ideal scaffold for anti-inflammatory drug design:
-
Conformational Flexibility: The chair conformation allows the molecule to adapt to various receptor binding pockets (induced fit).
-
Acid-Base Properties: The pKa values (typically ~9.8 and ~5.6) allow for protonation at physiological pH, enhancing solubility and electrostatic interactions with anionic residues in target proteins (e.g., COX-2 active site).
-
Bifunctional Derivatization: The N1 and N4 positions serve as independent vectors for chemical modification, allowing the simultaneous optimization of pharmacokinetic (ADME) profiles and pharmacodynamic potency.
Mechanistic Pathways of Inflammation Modulation
Piperazine derivatives do not act via a single target. Evidence suggests a pleiotropic mechanism involving the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and direct antagonism of histamine receptors.
Signaling Cascade Inhibition
The primary anti-inflammatory mechanism involves the blockade of IκBα phosphorylation, preventing the nuclear translocation of NF-κB p65. This results in the transcriptional silencing of downstream inflammatory mediators.
Figure 1: Proposed mechanism of action where piperazine derivatives inhibit the IKK complex, preventing NF-κB activation and subsequent cytokine release.
Structure-Activity Relationship (SAR)
Optimization of the piperazine core relies on specific substitutions at the N1 and N4 positions. The following table summarizes key SAR trends derived from recent literature.
| Scaffold Type | Substitution Pattern | Observed Effect | Mechanistic Insight |
| Piperazine-Sulfonamides | Benzene sulfonamide at N1 | High antioxidant & enzyme inhibition | Sulfonamide group mimics the transition state of COX-2 hydrolysis; enhances H-bonding [1]. |
| Methyl Salicylate Hybrids | Salicylate moiety linked to N1 | Potency > Aspirin, ≈ Indomethacin | Synergistic effect: Salicylate inhibits COX enzymes while piperazine improves lipophilicity and bioavailability [2]. |
| Benzimidazole Conjugates | Benzimidazole at N4 | Enhanced anti-nociceptive activity | Benzimidazole acts as a bioisostere for purines, potentially interacting with adenosine receptors involved in pain modulation [3]. |
| N-Aryl Substitutions | Electron-withdrawing groups (Cl, F) | Increased metabolic stability | Halogenation blocks metabolic oxidation sites on the phenyl ring, prolonging half-life [4]. |
Experimental Validation Protocols
To ensure data reproducibility and scientific rigor, the following self-validating protocols are recommended.
In Vitro Screening: RAW 264.7 Macrophage Assay
This assay quantifies the inhibition of Nitric Oxide (NO) and cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.
Self-Validating Controls:
-
Negative Control: Untreated cells (Baseline NO).
-
Positive Control: LPS (1 µg/mL) only (Maximal NO).
-
Reference Drug: Indomethacin (10 µM) or Dexamethasone.
-
Cytotoxicity Check: MTT assay run in parallel to ensure NO reduction is not due to cell death.
Figure 2: Step-by-step workflow for in vitro anti-inflammatory screening using RAW 264.7 macrophages.
In Vivo Protocol: Carrageenan-Induced Paw Edema
This model assesses acute inflammation and edema reduction.
Protocol Steps:
-
Animals: Male Wistar rats (180–220 g), fasted 12h prior.
-
Grouping: n=6 per group (Vehicle, Test Compound Low/High Dose, Indomethacin 10 mg/kg).
-
Administration: Oral gavage (p.o.) 1 hour before induction.
-
Induction: Sub-plantar injection of 0.1 mL 1% carrageenan (w/v in saline) into the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation: % Inhibition =
, where is mean edema of control and is mean edema of treated group.
Case Studies: Lead Compounds
Recent literature highlights specific derivatives with exceptional promise:
-
Compound M16 (Methyl Salicylate Derivative):
-
LQFM-008 (Pyrazole-Piperazine):
-
PD-1 & PD-2:
-
Profile: Novel derivatives exhibiting up to 56% inhibition of TNF-α generation at 10 µM concentrations.[3]
-
Mechanism: Simultaneous antihistamine activity, suggesting a multi-target approach suitable for allergic inflammation [6].
-
References
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. PubMed. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. Bentham Science. [Link]
Sources
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
Methodological & Application
One-pot synthesis of 2-Piperazin-1-ylmethyl-1H-benzoimidazole.
Abstract & Significance
This Application Note details a robust, scalable telescoped one-pot protocol for the synthesis of 2-Piperazin-1-ylmethyl-1H-benzoimidazole (also known as 1-((1H-benzo[d]imidazol-2-yl)methyl)piperazine). This compound is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for antihistamines (e.g., oxatomide analogues), antiviral agents, and anticancer therapeutics.[1]
Traditional methods often isolate the potent alkylating intermediate, 2-(chloromethyl)-1H-benzimidazole (CMB), posing safety risks and reducing yield due to its instability. This guide introduces a sequential one-pot strategy that eliminates intermediate isolation, enhancing safety and overall yield (~75-85%) while minimizing solvent waste.
Reaction Design & Mechanism
The synthesis proceeds via two distinct chemical transformations conducted sequentially in a single reactor:
-
Phillips Condensation : Acid-catalyzed cyclocondensation of o-phenylenediamine (OPD) with chloroacetic acid to form the benzimidazole ring.
-
Nucleophilic Substitution (SN2) : In-situ neutralization followed by nucleophilic attack of piperazine on the chloromethyl moiety.
Mechanism Diagram
Figure 1: Sequential reaction pathway eliminating the isolation of the vesicant intermediate 2-(chloromethyl)benzimidazole.
Detailed Experimental Protocol
Safety Warning : 2-(Chloromethyl)benzimidazole is a potent alkylating agent and skin irritant. Chloroacetic acid is highly corrosive. Perform all operations in a fume hood.
Reagents & Stoichiometry[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv. | Role |
| o-Phenylenediamine (OPD) | 108.14 | 1.0 | Core Scaffold |
| Chloroacetic Acid | 94.50 | 1.5 | Cyclization Partner |
| Hydrochloric Acid (4N) | - | Solvent | Catalyst/Solvent |
| Piperazine (Anhydrous) | 86.14 | 3.0 - 4.0 | Nucleophile |
| Sodium Hydroxide (aq) | 40.00 | As req. | Neutralization |
Note: Excess piperazine is critical to prevent the formation of the bis-alkylated byproduct (1,4-bis(benzimidazol-2-ylmethyl)piperazine).
Step-by-Step Procedure
Phase 1: Formation of the Benzimidazole Core
-
Charge : In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add o-Phenylenediamine (5.4 g, 50 mmol) .
-
Solubilize : Add Chloroacetic acid (7.1 g, 75 mmol) and 50 mL of 4N HCl .
-
Cyclize : Attach a reflux condenser. Heat the mixture to reflux (approx. 100-105°C) for 4–6 hours .
-
QC Check: Monitor by TLC (Ethyl Acetate:Hexane 1:1). OPD spot should disappear.
-
-
Cool : Cool the reaction mixture to room temperature (20-25°C). Do not neutralize yet if you plan to store overnight.
Phase 2: In-Situ Nucleophilic Substitution 5. Neutralize : Place the flask in an ice bath. Slowly add 40% NaOH solution dropwise with vigorous stirring until the pH reaches 8–9 .
- Observation: A precipitate (crude 2-chloromethylbenzimidazole) may form. Do not filter.
- Addition : Add Piperazine (17.2 g, 200 mmol) directly to the suspension.
- Note: If the mixture is too thick, add 10-20 mL of Ethanol to facilitate stirring.
- Substitution : Heat the mixture to 80°C (Reflux) for 4–6 hours .
- Mechanism: The free base piperazine attacks the chloromethyl group. The excess piperazine acts as an HCl scavenger.
- Workup :
- Cool the mixture to room temperature.
- Extraction : Pour the reaction mixture into a separatory funnel. Extract with Chloroform or Dichloromethane (3 x 50 mL) .
- Wash : Wash the combined organic layer with Water (2 x 30 mL) to remove excess piperazine and salts.
- Dry : Dry over anhydrous Na₂SO₄ , filter, and evaporate the solvent under reduced pressure.
Phase 3: Purification 9. Recrystallization : The crude residue is often a pale yellow solid. Recrystallize from Ethanol or Acetonitrile . 10. Yield : Expected yield is 75–85% . 11. Characterization :
- MP : 205–207°C.[2]
- 1H NMR (DMSO-d6) : δ 2.40-2.50 (m, 4H, piperazine), 2.70-2.80 (m, 4H, piperazine), 3.75 (s, 2H, CH2), 7.1-7.6 (m, 4H, Ar-H).
Process Workflow Diagram
Figure 2: Operational workflow for the telescoped synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Phase 1) | Ensure reflux time is >4h; check HCl concentration (must be >2N). |
| Bis-alkylation | Insufficient Piperazine | Increase Piperazine equivalents to 4.0 or 5.0. |
| Sticky Product | Residual Piperazine | Increase water washes during extraction; ensure pH is basic during extraction. |
| Dark Color | Oxidation of OPD | Use fresh OPD; conduct Phase 1 under Nitrogen atmosphere if possible. |
References
- Preparation of 2-chloromethylbenzimidazole: Google Patents. CN1919839A.
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position : National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of Piperazine Derivatives : Human Journals. Available at: [Link]
-
Benzimidazole Synthesis Overview : Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: Scalable Synthesis of 2-Substituted Benzimidazoles
Executive Summary
This guide details a scalable, "green chemistry" route for the synthesis of 2-substituted benzimidazoles, a critical pharmacophore in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole precursors), and antihypertensives (e.g., Telmisartan).[1]
While traditional Phillips condensation requires harsh acids (HCl, PPA) and high temperatures (
Key Advantages:
-
Scalability: Reaction mass is heterogeneous; product precipitates upon cooling/water addition, eliminating column chromatography.
-
Selectivity: The bisulfite adduct mechanism suppresses the formation of 1,2-disubstituted byproducts.[2]
-
Safety: Replaces corrosive mineral acids and explosive oxidants with a food-grade additive.
Strategic Rationale & Mechanism
Why Sodium Metabisulfite?
The choice of
-
Electrophile Activation: It reacts with the aldehyde to form a sodium bisulfite adduct (hydroxy sulfonate), which is more water-soluble and reactive toward the diamine than the free aldehyde in the reaction medium.
-
Selectivity Control: By stabilizing the intermediate, it prevents the double addition of the alkyl group, ensuring high chemoselectivity for the 2-substituted product over the 1,2-disubstituted impurity.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow, highlighting the critical adduct formation step that differentiates this route from standard acid catalysis.
Figure 1: Mechanistic pathway via bisulfite adduct activation. Note the regeneration of bisulfite/sulfite species, acting as a promoter.
Experimental Protocol
Target Molecule: 2-Phenylbenzimidazole (Model Substrate) Scale: 100 mmol (approx. 20g output) — Scalable to kg without modification.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |
| o-Phenylenediamine (OPD) | 108.14 | 1.0 | 10.8 g | Nucleophile |
| Benzaldehyde | 106.12 | 1.05 | 11.1 g (10.7 mL) | Electrophile |
| Sodium Metabisulfite | 190.11 | 1.0 | 19.0 g | Promoter |
| Ethanol (95%) | - | Solvent | 100 mL | Solubilizer |
| Water (DI) | - | Co-Solvent | 20 mL | Adduct stabilizer |
Step-by-Step Methodology
Step 1: Adduct Formation (Pre-activation)
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Metabisulfite (19.0 g) in Water (20 mL).
-
Add Benzaldehyde (11.1 g) slowly.
-
Stir at room temperature for 15 minutes. Observation: The solution may become warm and cloudy as the bisulfite adduct forms.
Step 2: Condensation [5][6]
4. Add Ethanol (100 mL) to the flask.
5. Add o-Phenylenediamine (10.8 g) in a single portion.
6. Attach a reflux condenser.
7. Heat the mixture to reflux (
- Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7). The OPD spot (
) should disappear; a fluorescent blue spot ( ) indicates the product.
Step 3: Workup & Isolation (The Scalable Step)
9. Cool the reaction mixture to room temperature (
Step 4: Purification (Optional)
-
Note: For most industrial applications, the purity after Step 14 is >95%.
-
If higher purity is required: Recrystallize from hot Ethanol/Water (9:1).
Step 5: Drying
15. Dry the solid in a vacuum oven at
- Expected Yield: 85–92% (approx. 17–18 g).
- Appearance: Off-white to pale yellow solid.
Scalability & Data Analysis
The following table contrasts this protocol with the traditional Phillips condensation method, highlighting the efficiency gains.
| Parameter | Traditional (Phillips) | Current Protocol ( | Impact |
| Reagents | Carboxylic Acid + 4N HCl | Aldehyde + | Safety (No corrosive fumes) |
| Temperature | Energy (Lower mild conditions) | ||
| Reaction Time | 12–24 Hours | 3–4 Hours | Throughput (3x faster turnover) |
| Workup | Neutralization (Exothermic) + Extraction | Precipitation + Filtration | Waste (Zero organic solvent extraction) |
| Atom Economy | Low (Loss of water + salt waste) | High | Cost (Lower disposal costs) |
Reaction Workflow Diagram
Figure 2: Operational workflow emphasizing the filtration-based isolation.
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," observe the following checkpoints:
-
Checkpoint 1 (Adduct Formation): If the initial mixture of Aldehyde + Bisulfite does not generate mild heat or become homogenous/cloudy (depending on aldehyde), the bisulfite may be degraded. Action: Use fresh
. -
Checkpoint 2 (Color): The reaction mixture should darken slightly but remain transparent/translucent during reflux. If it turns pitch black/tarry, oxidation is too aggressive or temperature is too high. Action: Ensure inert atmosphere (optional but helpful) or reduce temp.
-
Checkpoint 3 (Filtration): If the filtrate is milky, precipitation is incomplete. Action: Add more ice and let sit for another hour. The product is highly insoluble in water; losses here are usually mechanical, not chemical.
References
-
Review of Synthetic Routes
-
Primary Protocol (Bisulfite Method)
- Title: An efficient NaHSO3-promoted protocol for chemoselective synthesis of 2-substituted benzimidazoles in w
- Source: ResearchG
-
Link:[Link]
-
Green Chemistry Context
-
Alternative Scalable Methods (Silica Support)
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. US4844880A - Process for the manufacture of sodium metabisulfite - Google Patents [patents.google.com]
Application Note: Purification of 2-Piperazin-1-ylmethyl-1H-benzoimidazole by Recrystallization
[1]
Abstract & Introduction
The synthesis of This compound typically involves the nucleophilic substitution of 2-(chloromethyl)benzimidazole with an excess of piperazine. While this reaction is robust, the crude product often contains significant impurities: unreacted piperazine (used in excess to prevent dimerization), unreacted starting material, and the potential bis-alkylated byproduct (1,4-bis(benzimidazol-2-ylmethyl)piperazine).
This protocol details a recrystallization strategy designed to isolate the target mono-substituted free base in high purity (>98%). The method leverages the solubility differential between the highly polar, water-soluble piperazine and the moderately polar target compound using a polar protic solvent system .
Key Physicochemical Characteristics
| Property | Description | Implication for Purification |
| Structure | Benzimidazole core + Piperazine tail | Amphiphilic nature; soluble in alcohols/acids.[1] |
| State | Solid (Crystalline/Amorphous) | Amenable to recrystallization. |
| Basicity | Polybasic ( | pH-sensitive solubility; risk of "oiling out." |
| Major Impurity | Piperazine (Excess) | Highly soluble in water/ethanol; remains in mother liquor. |
| Side Product | Bis-alkylated dimer | Highly insoluble; removed via hot filtration. |
Materials & Equipment
Reagents
-
Crude this compound (dry solid or concentrated oil).
-
Primary Solvent: Ethanol (Absolute or 95%).
-
Anti-Solvent (Optional): Diethyl ether or n-Heptane (for inducing nucleation).
-
Wash Solvent: Cold Ethanol (0°C).
-
Activated Charcoal: For decolorization (if crude is dark/tarry).
Equipment
-
Round-bottom flask with reflux condenser.
-
Magnetic stirrer / Hot plate with temperature control.
-
Vacuum filtration setup (Buchner funnel, filter paper, vacuum pump).
-
Pre-warmed glass funnel (for hot filtration).
Experimental Protocol: Recrystallization Workflow
This protocol assumes a starting scale of 10 g of crude material. Adjust volumes proportionally.
Phase 1: Solvent Screening (Micro-Scale Test)
Before processing the bulk batch, verify solubility.
-
Place 100 mg of crude in a test tube.
-
Add Ethanol (95%) dropwise while heating to boiling.
-
Target: The solid should dissolve completely in hot solvent (<10 mL/g) and precipitate upon cooling.
-
If insoluble hot: The impurity profile may be dominated by the bis-dimer or inorganic salts.
-
If soluble cold: The solvent is too strong. Switch to Ethanol/Water (9:1) or Isopropanol .
-
Phase 2: Bulk Recrystallization Procedure
Step 1: Dissolution[2]
-
Transfer 10 g crude solid into a 250 mL round-bottom flask.
-
Add 50 mL Ethanol (95%) (approx. 5 mL/g ratio).
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Observation: If the solution is not clear, add ethanol in 5 mL increments until dissolved.
-
Note: If a small amount of solid remains undissolved after adding 100 mL solvent, it is likely the bis-impurity or inorganic salts. Do not add infinite solvent. Proceed to Step 2.
-
Step 2: Hot Filtration (Critical for Dimer Removal)
-
While keeping the solution near boiling, add 0.5 g Activated Charcoal (optional, for color). Stir for 5 mins.
-
Filter the hot mixture through a pre-warmed Buchner funnel or fluted filter paper into a clean, pre-warmed flask.
Step 3: Crystallization[1][5]
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Do not shock cool.
-
Once at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
-
Troubleshooting: If the product "oils out" (separates as a liquid layer) instead of crystallizing:
-
Reheat to dissolve.
-
Add a seed crystal (if available).
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Step 4: Isolation
-
Filter the cold slurry under vacuum.
-
Wash: Rinse the filter cake with 2 x 10 mL cold Ethanol .
-
Critical: This wash removes the mother liquor containing the excess piperazine and soluble byproducts.
-
-
Dry: Dry the solid in a vacuum oven at 40–50°C for 12 hours.
Process Logic & Visualization
The following diagram illustrates the purification logic, highlighting the separation of specific impurities at each stage.
Figure 1: Purification workflow distinguishing the removal of insoluble dimers (Hot Filtration) and soluble piperazine (Mother Liquor).
Analytical Validation
To confirm the success of the recrystallization, perform the following checks:
| Method | Acceptance Criteria | Purpose |
| HPLC | Purity > 98% (Area %) | Quantify removal of reaction byproducts. |
| 1H NMR | Absence of piperazine peak integral mismatch. | Verify stoichiometry (1:1 benzimidazole:piperazine) and solvent removal. |
| Melting Point | Sharp range (e.g., typically >150°C for benzimidazoles, verify vs lit). | Indicates high crystallinity and purity. |
Note on NMR: The methylene protons (
Troubleshooting Guide
Issue: Product "Oils Out"
-
Cause: The compound is precipitating as a supercooled liquid, often due to impurities lowering the melting point or too rapid cooling.
-
Solution:
-
Reheat the mixture until clear.
-
Add a small amount of compatible co-solvent (e.g., 5-10% Toluene or Ethyl Acetate) to change the polarity slightly.
-
Seed the solution with a pure crystal of the target.
-
Cool very slowly with vigorous stirring.
-
Issue: Low Yield
-
Cause: Product is too soluble in Ethanol.
-
Solution:
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
-
Switch solvent system to Isopropanol (less polar than ethanol) or add an anti-solvent like Diethyl Ether dropwise to the cold solution until turbidity appears.
-
References
-
Dubey, R., et al. (2007).[8] "Synthesis and characterization of some benzimidazole derivatives." Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Link
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. (Foundational text on Benzimidazole solubility and handling). Link
-
Lide, D. R. (Ed.).[9] (2005).[1][7] CRC Handbook of Chemistry and Physics.[9] CRC Press.[9] (Reference for general solubility of piperazine and benzimidazole classes).
-
Smolecule. (2023).[10] "1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Synthesis." (General context for piperidinyl/piperazinyl benzimidazole synthesis). Link
Sources
- 1. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 7. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Cell-Based Evaluation of Benzimidazoles as Anticancer Agents
[1][2][3][4][5][6][7]
Introduction: The Benzimidazole Scaffold in Oncology
Benzimidazoles are nitrogen-containing heterocycles historically recognized as anthelmintics (e.g., Mebendazole, Albendazole). However, they have emerged as a "privileged scaffold" in oncology due to their structural similarity to purines and their ability to interact with diverse biopolymers.
In the context of cancer drug discovery, benzimidazoles function primarily as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), benzimidazoles typically bind to the colchicine-binding site on
-
Disruption of the mitotic spindle.
-
Subsequent induction of apoptosis (programmed cell death).
This guide provides a rigorous, self-validating workflow for evaluating novel benzimidazole derivatives, moving from solubility management to mechanistic validation.
Critical Pre-Experimental Protocol: Compound Handling
The Challenge: Benzimidazoles are lipophilic and often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives (low bioavailability) or false positives (physical stress on cells).
Protocol: Solubilization and Storage
-
Stock Solution: Dissolve the neat compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM or 50 mM. Vortex for 1 minute.
-
Quality Check: Visually inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.
-
-
Aliquot Storage: Avoid freeze-thaw cycles. Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solutions:
-
Dilute the stock into culture media immediately prior to use.
-
Constraint: The final DMSO concentration on cells must remain < 0.5% (v/v) , ideally ≤ 0.1% , to prevent solvent cytotoxicity.
-
Control: Always run a "Vehicle Control" (Media + equivalent % DMSO) alongside the treatment groups.
-
Phase I: Cytotoxicity Screening (Metabolic Viability)
While MTT is the historical standard, we recommend Resazurin (Alamar Blue) for benzimidazoles to allow for continuous monitoring and higher sensitivity, although MTT remains valid if endpoint analysis is preferred.
Protocol: Resazurin Reduction Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration).
-
Seeding: Seed tumor cells (e.g., A549, MCF-7, or HeLa) in 96-well black-walled plates at 3,000–5,000 cells/well.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing serial dilutions of the benzimidazole derivative (e.g., 0.1 µM to 100 µM).
-
Include: Blank (media only), Vehicle Control (0.1% DMSO), and Positive Control (e.g., Nocodazole 1 µM or Colchicine).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Readout:
-
Add Resazurin reagent (10% of well volume).
-
Incubate for 2–4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
Data Analysis:
Calculate % Viability:
Phase II: Mechanistic Validation (The Benzimidazole Signature)
If a compound shows cytotoxicity, you must confirm it acts via the expected mechanism: Tubulin Depolymerization .
A. Pathway Visualization
The following diagram illustrates the specific interference of benzimidazoles in the microtubule dynamic instability process.
Figure 1: Mechanism of Action.[5][6] Benzimidazoles bind the colchicine site, preventing tubulin polymerization, triggering the Spindle Assembly Checkpoint, and forcing G2/M arrest.[5]
B. In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.
-
Reagents: Purified porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Setup: Use a 96-well half-area plate pre-warmed to 37°C.
-
Reaction Mix:
-
Tubulin (final conc. 3 mg/mL).
-
Fluorescent reporter (DAPI or specific tubulin fluorophore).
-
Test Compound (at IC50 and 2x IC50).
-
-
Kinetics:
-
Place plate in a fluorescence reader thermostated at 37°C.
-
Measure fluorescence every 30 seconds for 60 minutes (Ex 360 nm / Em 450 nm for DAPI-tubulin).
-
-
Interpretation:
-
Control: Shows a sigmoidal curve (Nucleation -> Elongation -> Steady State).
-
Benzimidazole Hit: Shows a flattened curve or significantly reduced Vmax (rate of polymerization) and reduced steady-state amplitude.
-
Phase III: Cell Cycle Analysis (Flow Cytometry)
Benzimidazoles should cause a distinct accumulation of cells in the G2/M phase.
Protocol: Propidium Iodide (PI) Staining[7][10]
-
Treatment: Treat cells (e.g., 1x10^6 cells in 6-well plates) with the compound at IC50 for 24 hours.
-
Harvesting:
-
Collect media (contains floating/dead cells).
-
Trypsinize adherent cells and combine with media.
-
Centrifuge (1000 rpm, 5 min).
-
-
Fixation (Critical Step):
-
Wash pellet with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL staining solution:
-
PBS
-
50 µg/mL Propidium Iodide (DNA stain)
-
100 µg/mL RNase A (destroys RNA to prevent background)
-
-
Incubate 30 min at 37°C in the dark.
-
-
Analysis: Run on a Flow Cytometer. Gate single cells (Area vs. Width). Analyze histogram for DNA content.
-
G0/G1: 2N DNA.
-
S: Intermediate.
-
G2/M: 4N DNA (This peak should increase significantly, e.g., >30-40% population).
-
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility | Reduce concentration; ensure DMSO < 0.5%; sonicate stock. |
| No G2/M arrest observed | Wrong mechanism or timing | Check tubulin assay results. If tubulin is unaffected, the compound may target kinases (EGFR/VEGFR) instead. Try 12h vs 24h timepoints. |
| High background in Flow | RNA interference | Ensure RNase A is fresh and incubation is at 37°C. |
| Control cells dying | DMSO toxicity | Lower DMSO concentration to 0.1%. |
References
-
Dandekar, M. et al. (2023).[1] Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters.
-
Pantziarka, P. et al. (2014). Repurposing Drugs in Oncology (ReDO)—Mebendazole as an anti-cancer agent.[7][8] Ecancermedicalscience.
-
Guerini, A.E. et al. (2019). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers (Basel).
-
Jordan, M.A. & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[4][7][9] Nature Reviews Cancer.
-
Zhang, M. et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.[10] Journal of Medicinal Chemistry. [10]
Sources
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: High-Throughput Broth Microdilution for MIC Determination
Abstract & Strategic Importance
The Minimum Inhibitory Concentration (MIC) is the fundamental pharmacodynamic metric used to classify bacterial susceptibility and determine optimal dosing regimens. Unlike qualitative disk diffusion assays, Broth Microdilution (BMD) provides a quantitative result (mg/L) that directly informs PK/PD modeling.
This guide outlines a rigorous protocol for 96-well BMD, moving beyond basic textbook descriptions to address the "black box" variables—cation adjustment, inoculum density errors, and endpoint interpretation—that frequently compromise data reproducibility in drug discovery.
Core Principle: The Kinetic Window
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after overnight incubation.
The Mechanism of Action:
-
Log-Phase Interruption: Antibiotics are introduced to bacteria in the exponential growth phase.
-
Turbidity vs. Viability: Standard MIC relies on turbidity (optical density) as a proxy for biomass. However, for static agents (bacteriostatic), metabolic activity may persist despite a lack of visible biomass increase.
-
The "Inoculum Effect": The ratio of antibiotic molecules to bacterial targets is critical. A dense inoculum (
CFU/mL) can artificially elevate MIC values, particularly for -lactams, due to the high concentration of hydrolytic enzymes (e.g., -lactamases) in the media [1].
Critical Reagents & Preparation
Expertise Note: The most common cause of MIC failure is not the drug, but the media formulation.
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Standard Mueller-Hinton broth varies significantly in cation content between batches. You must use Cation-Adjusted media (CAMHB) to ensure physiological relevance.
-
Calcium (
): 20–25 mg/L[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Magnesium (
): 10–12.5 mg/L[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Why this matters:
-
Aminoglycosides: Activity is antagonized by high
(competes for uptake). -
Daptomycin: Requires high
(50 mg/L) for activity. Note: If testing Daptomycin, you must supplement CAMHB further to reach 50 mg/L. -
Polymyxins: Activity is reduced by high cation levels (membrane stabilization).
Antibiotic Stock Preparation
Never assume 100% potency. Calculate the weight required using the "As-Is" potency from the Certificate of Analysis (CoA).
-
Solvents: Dissolve hydrophobic drugs (e.g., Rifampicin) in DMSO. Ensure the final DMSO concentration in the well is
to avoid solvent toxicity to the bacteria.
Experimental Workflow
The following diagram illustrates the logical flow for a standard 96-well plate setup.
Figure 1: High-throughput MIC determination workflow. Note the convergence of the diluted drug and standardized inoculum in the final plate.
Detailed Protocol: Broth Microdilution
Step 1: Inoculum Preparation (The Direct Colony Suspension Method)
Trustworthiness Factor: This method is preferred over the "growth method" for fastidious organisms and staphylococci to prevent phenotypic lag.
-
Select 3–5 isolated colonies of the same morphology from an 18–24h agar plate.
-
Suspend in 5 mL saline (0.85% NaCl).
-
Adjust turbidity to match a 0.5 McFarland Standard (approx.
CFU/mL).-
Verification: Measure OD625; target range 0.08–0.13.
-
-
Dilution Step (Critical): Dilute the 0.5 McFarland suspension 1:150 in CAMHB.
Step 2: Plate Setup
Use a sterile, U-bottom 96-well polystyrene plate.
-
Dispense Media: Add 50 µL of CAMHB to columns 2–12.
-
Drug Addition: Add 100 µL of the highest drug concentration (4x desired final high conc) to Column 1.
-
Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix 3-5 times. Repeat down to Column 10. Discard the final 50 µL from Column 10.
-
Columns 11 & 12 are Controls.
-
-
Inoculation: Add 50 µL of the 1:150 diluted inoculum to columns 1–11.
-
Sterility Control: Add 50 µL of sterile CAMHB (no cells) to Column 12.
Final Well Map:
-
Cols 1–10: Drug gradient + Bacteria.
-
Col 11 (Growth Control): Bacteria + No Drug (Must be turbid).
-
Col 12 (Sterility Control): No Bacteria + No Drug (Must be clear).
Step 3: Incubation[1][5]
-
Seal plate with a breathable adhesive film (prevents evaporation but allows
exchange). -
Incubate at 35 ± 2°C in ambient air.
-
Duration:
Data Analysis & Interpretation
Reading the Endpoints
Place the plate on a dark, non-reflective surface or use a mirrored reading stand.
-
The Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.[5]
-
The "Button": In U-bottom plates, growth often settles as a pellet or "button" >2mm.
-
Trailing/Haze:
-
Bacteriostatic drugs (e.g., Trimethoprim, Sulfonamides): Ignore faint haze; read at 80% inhibition [2].[5]
-
Bactericidal drugs (e.g., Beta-lactams): Any visible growth counts as resistance.
-
Optional: Resazurin Assay (Metabolic Readout)
For difficult-to-read plates (e.g., M. tuberculosis or biofilm-forming strains), add Resazurin [3].
-
Add 30 µL of 0.01% Resazurin solution to wells after incubation.
-
Incubate for 1–4 hours.
-
Blue: No growth (Resazurin non-reduced).
-
Pink: Growth (Resorufin reduced by viable cells).[8]
Quality Control (Self-Validating System)
Every run must include a QC strain with a known MIC range. If the QC strain falls outside the CLSI range, the entire plate is invalid .
| Organism | Strain ID | Ciprofloxacin MIC Range (µg/mL) | Gentamicin MIC Range (µg/mL) |
| E. coli | ATCC 25922 | 0.004 – 0.015 | 0.25 – 1.0 |
| S. aureus | ATCC 29213 | 0.12 – 0.5 | 0.12 – 1.0 |
| P. aeruginosa | ATCC 27853 | 0.25 – 1.0 | 0.5 – 2.0 |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Skipped Wells (Growth at high conc, no growth at low) | Contamination or splashing during pipetting. | Discard data. Review pipetting technique. Ensure tips are changed if touching liquid. |
| Growth in Sterility Control | Contaminated media or non-sterile technique.[8] | Filter sterilize media (0.22 µm). Check biosafety cabinet airflow. |
| "Trailing" endpoints (Gradual fade vs sharp cutoff) | Inoculum too high or bacteriostatic drug. | Verify inoculum via plate count. If drug is bacteriostatic, read at 80% inhibition. |
| MICs consistently low | Inoculum too low or cation deficiency (for aminoglycosides). | Perform colony count on inoculum. Check Ca/Mg levels in broth. |
| MICs consistently high | Inoculum too high ("Inoculum Effect"). | Ensure 1:150 dilution step is accurate. Vortex inoculum before dispensing. |
References
-
Smith, K. P., & Kirby, J. E. (2018). The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. Antimicrobial Agents and Chemotherapy.[9]
-
EUCAST. (2022).[2][6] EUCAST reading guide for broth microdilution v 4.0. The European Committee on Antimicrobial Susceptibility Testing.
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy.[9]
-
CLSI. (2018).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[11]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. food.dtu.dk [food.dtu.dk]
- 6. EUCAST: Document Archive [eucast.org]
- 7. youtube.com [youtube.com]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Preventing formation of 1,2-disubstituted benzimidazole side products.
Topic: Preventing 1,2-Disubstituted Side Products in 2-Substituted Benzimidazole Synthesis
Emergency Triage: Troubleshooting & FAQs
Q1: My LC-MS shows a major peak with a mass corresponding to [Target Mass + (Aldehyde - H2O)]. What happened? Diagnosis: You have formed the 1,2-disubstituted benzimidazole (often called the "dimer" impurity, though chemically it is N-alkylated). Cause: This occurs when the intermediate mono-imine reacts with a second equivalent of aldehyde before ring closure or oxidation can occur. This is a classic symptom of local excess of aldehyde or insufficient oxidative drive . Immediate Fix:
-
Switch to the Sodium Metabisulfite Protocol (see Section 3).
-
Ensure rigorous 1:1 stoichiometry.
-
Avoid aprotic solvents (e.g., pure DCM, THF) which often stabilize the bis-imine intermediate.
Q2: I am using a 1:1 stoichiometry, but I still see ~15% 1,2-disubstituted impurity. Diagnosis: Kinetic competition. Even with 1:1 global stoichiometry, the reaction rate of the mono-imine with the remaining aldehyde is competing with the ring-closure rate. Root Cause: The ring-closure step (cyclization to benzimidazoline) is too slow, or the oxidation step (aromatization) is delayed. Solution:
-
Increase Acidity: Use a mild acid catalyst (e.g., acetic acid, sulfamic acid) to protonate the imine nitrogen, accelerating the intramolecular attack (ring closure).
-
Change Solvent: Switch to Ethanol/Water or Methanol . Protic solvents destabilize the bis-imine formation via hydrogen bonding and favor the mono-imine cyclization.
Q3: Can I convert the 1,2-disubstituted byproduct back to the desired 2-substituted product? Answer: Generally, no . The N-C bond at the 1-position is robust under standard workup conditions. You must prevent its formation upstream. Purification via column chromatography is difficult due to similar polarity; recrystallization from hot ethanol is often the only purification option, but yields will suffer.
Root Cause Analysis: The "Bis-Imine" Trap
To prevent the side product, you must understand the divergence point in the mechanism. The reaction is a race between Cyclization (Intramolecular) and Over-condensation (Intermolecular).
The Divergent Pathway
-
Step 1 (Common): o-Phenylenediamine (OPD) reacts with 1 eq. of Aldehyde to form the Mono-imine (Schiff Base) .
-
Step 2 (The Fork in the Road):
-
Path A (Target): The free amine group attacks the imine carbon (Intramolecular)
Benzimidazoline Oxidation 2-Substituted Benzimidazole . -
Path B (Impurity): The free amine attacks a second aldehyde molecule (Intermolecular)
Bis-imine Hydride shift/Rearrangement 1,2-Disubstituted Benzimidazole .
-
Key Insight: Path B is favored by excess aldehyde , aprotic solvents , and lack of oxidant . Path A is favored by protic solvents , acid catalysis , and controlled reagent release .
Visualization: Reaction Pathway & Control Points
Caption: Divergence of the reaction pathway. Path A leads to the target; Path B leads to the 1,2-disubstituted impurity driven by excess aldehyde.
Gold Standard Protocol: The Metabisulfite Adduct Method
This method is the most reliable way to enforce 1:1 stoichiometry. By locking the aldehyde into a bisulfite adduct, you create a "slow-release" mechanism that prevents the high local concentrations of aldehyde required to form the bis-imine impurity.
Materials
-
o-Phenylenediamine (OPD)
-
Aldehyde (R-CHO)
-
Sodium Metabisulfite (
) -
Solvent: Ethanol/Water (3:1)
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve the Aldehyde (1.0 eq) in Ethanol.
-
Dissolve Sodium Metabisulfite (1.0 - 1.2 eq) in a minimum amount of water.
-
Add the aqueous metabisulfite to the aldehyde solution. Stir vigorously for 15–30 minutes.
-
Observation: A white precipitate (the bisulfite adduct) usually forms. Do not filter.
-
-
Condensation:
-
Add o-Phenylenediamine (1.0 eq) directly to the adduct suspension.
-
Reflux the mixture for 2–4 hours.
-
Mechanism:[1][2][3][4][5][6] The adduct slowly releases the aldehyde to the amine. As soon as the mono-imine forms, the oxidative environment (provided by the sulfite/bisulfite equilibrium) and the thermal energy drive rapid cyclization.
-
-
Workup:
Why This Works (The "Self-Validating" Aspect)
-
Kinetic Throttling: The aldehyde is never free in high concentration, making the second attack (Path B) statistically impossible.
-
Solvent Effect: The water/ethanol mixture stabilizes the polar transition state of the ring closure.
Comparative Data: Solvent & Oxidant Effects[7]
The following table summarizes how reaction conditions impact the ratio of Target (2-sub) vs. Impurity (1,2-disub).
| Variable | Condition | Target Yield | Impurity (1,2-disub) | Mechanism Note |
| Stoichiometry | 1:1 (Aldehyde:OPD) | High | Low (<5%) | Ideal baseline. |
| 2:1 (Aldehyde:OPD) | Low | Dominant (>80%) | Forces bis-imine formation. | |
| Solvent | Ethanol/Water | High | Minimal | Protic solvent aids H-transfer for cyclization. |
| DCM or THF | Moderate | High (20-40%) | Aprotic solvent stabilizes bis-imine intermediate. | |
| Oxidant | Air (Open Flask) | Moderate | Moderate | Slow oxidation allows reversible imine hydrolysis. |
| Na2S2O5 | Excellent | Trace | Adduct formation controls kinetics. |
References
-
Mechanistic Insight & Selectivity
-
The Metabisulfite Method
-
Title: Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel.[8]
- Source:ResearchG
- Context: Establishes the efficacy of metabisulfite in preventing over-alkyl
-
URL:
-
-
Alternative Oxidative Methods
- Title: Efficient synthesis of 1,2-disubstituted benzimidazoles (Contrast Study).
- Source:Royal Society of Chemistry (RSC) Advances.
- Context: Describes conditions that favor the side product, effectively serving as a guide on what not to do (e.g., using specific Lewis acids without stoichiometric control).
-
URL:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzimidazole Mannich Bases
Topic: Challenges in the purification of benzimidazole Mannich bases. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide & FAQs.
Introduction: The Fragility of the C-N Bond
Benzimidazole Mannich bases are a class of pharmacologically active compounds widely explored for their antimicrobial, anthelmintic, and cytotoxic properties.[1][2] However, their synthesis often yields a "crude success but purification failure." The core challenge lies in the aminomethyl linkage (
This guide addresses the three primary failure modes: Retro-Mannich decomposition , Silica-induced hydrolysis , and Solubility mismatching .
Module 1: The Retro-Mannich Nightmare (Stability Issues)
User Question: “My reaction TLC shows a clean conversion, but after workup and drying, the product yield drops significantly, and I see starting material reappearing. What is happening?”
Diagnosis: Thermal or Solvolytic Decomposition
You are likely experiencing the Retro-Mannich reaction . Unlike typical amide or ester bonds, the Mannich base C-N bond is reversible. High temperatures or protic solvents can shift the equilibrium back to the starting benzimidazole, formaldehyde, and amine.
The Mechanism of Failure
The reaction is driven by the formation of an iminium ion. Under stress (heat/acid), the product protonates and fragments.
Figure 1: The Retro-Mannich decomposition pathway triggered by acidic conditions or thermal stress.
Troubleshooting Protocol: Stabilization Strategy
-
Temperature Limit: Never heat the crude product above 40–50°C during solvent removal. Use a rotary evaporator with a high-vacuum pump rather than a water bath to lower the boiling point.
-
Solvent Choice: Avoid hot ethanol for recrystallization if the product is unstable. Switch to Acetonitrile (ACN) or DMF/Ether precipitation at room temperature.
-
pH Control: Ensure the crude mixture is neutral or slightly basic before drying. Residual acid (HCl used in catalysis) accelerates decomposition.
Module 2: Chromatographic Woes (Stationary Phase Interactions)
User Question: “I tried purifying my compound on a silica gel column. The product streaked heavily, and I recovered less than 30% of the mass. Where did it go?”
Diagnosis: Silica Gel Acidity
Standard silica gel is slightly acidic (
-
Irreversible adsorption (Yield loss).
-
On-column hydrolysis (Decomposition).
-
Tailing/Streaking (Poor separation).
Protocol: Neutralizing the Stationary Phase
Do not use standard silica gel chromatography without modification. Choose one of the following methods:
Method A: The Triethylamine (TEA) Passivation (Recommended)
This method neutralizes surface silanols before the sample touches the column.
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Doping: Add 1–2% Triethylamine (TEA) to the slurry and the mobile phase.
-
Equilibration: Flush the column with the TEA-doped solvent for 2 column volumes.
-
Run: Load your sample. The TEA blocks the acidic sites, allowing the Mannich base to elute freely.
Method B: Neutral Alumina
If the compound is extremely acid-sensitive, switch the stationary phase entirely.
-
Use: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Benefit: Alumina is less acidic than silica and less likely to trigger the retro-Mannich reaction.
Module 3: Crystallization Strategies (The Preferred Method)
User Question: “If chromatography is risky, how do I get high purity? My product oils out when I try to crystallize it.”
Diagnosis: Solubility Mismatch
Mannich bases often have solubility profiles similar to the polymeric byproducts formed by formaldehyde polymerization.
Data: Solvent Compatibility Matrix
Select a solvent system based on the polarity of your specific amine substituent.
| Secondary Amine Used | Recommended Solvent System | Technique |
| Morpholine / Piperidine | Ethanol (95%) | Hot dissolution |
| Diethylamine | Chloroform / Petroleum Ether | Dissolve in |
| Aromatic Amines | DMF / Water | Dissolve in minimal DMF, add water dropwise |
| Bulky/Hydrophobic Amines | Acetone | Evaporate slowly; avoid heat |
Protocol: The "Cold-Crash" Recrystallization
-
Dissolve the crude solid in the minimum amount of solvent (e.g., Chloroform) at Room Temperature (RT). Do not boil.
-
Filter the solution through a 0.45
PTFE syringe filter to remove polymeric formaldehyde (paraformaldehyde) which is often insoluble. -
Add the anti-solvent (e.g., Hexane or Diethyl Ether) dropwise until a persistent cloudiness appears.
-
Store at -20°C overnight. Rapid cooling yields oil; slow cooling yields crystals.
Module 4: Analytical Validation
User Question: “How do I prove I have the Mannich base and not just a mixture of Benzimidazole and Amine? The melting point is broad.”
Validation Checklist
-
NMR Spectroscopy (The Smoking Gun):
-
Look for the Singlet (2H) corresponding to the
methylene bridge. This typically appears between 4.5 – 5.5 ppm in or . -
Crucial Check: Confirm the disappearance of the NH proton of the benzimidazole ring (usually broad singlet >12 ppm). If the NH peak is present, hydrolysis has occurred.
-
-
HPLC Analysis:
-
Warning: Do not use acidic mobile phases (0.1% TFA/Formic Acid) with long run times, as they degrade the sample during analysis.
-
Recommendation: Use an Ammonium Acetate buffer (pH 7.0) or high pH (Ammonium Bicarbonate, pH 10) if your column (e.g., C18 Hybrid) supports it.
-
Summary Decision Tree
Use this logic flow to determine your purification strategy.
Figure 2: Decision matrix for selecting the optimal purification route based on physical state and stability.
References
-
Rehman, M. U., et al. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry, 4(1).[1]
- Bala, S., et al. (2014). Synthesis and Reactivity of Mannich Bases. Journal of Chemical and Pharmaceutical Research. (Contextual grounding on stability).
-
Sethi, R., et al. (2015).[3] Synthesis, Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.
-
Ionita, G., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities.[1][3][4][5][6] Molecules, 27(16).
-
Phenomenex. (2025).[7] HPLC Method Development Guide (Stationary Phase Interactions).
Sources
- 1. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Benzimidazole N-Alkylation Optimization
Senior Application Scientist: Dr. Alex V. Department: Process Chemistry & Method Development Subject: Refined Protocols for Regioselective N-Alkylation of Benzimidazoles[1][2]
Introduction
Welcome to the Method Refinement Center. The N-alkylation of benzimidazoles is a deceptive transformation; while theoretically simple (
This guide moves beyond generic "textbook" conditions. We focus on electronic control , cation-pi interactions , and Mitsunobu protocols to solve the specific issues encountered in drug discovery workflows.
Module 1: The Regiochemistry Logic Map
The Problem: 5-substituted benzimidazoles exist as a tautomeric equilibrium between the 5-substituted and 6-substituted forms. When you alkylate, you often get a mixture of 1,5- and 1,6-isomers.
The Solution: Understanding that the reaction outcome is a competition between steric hindrance and electronic density on the nitrogen atoms.
-
Electron Withdrawing Groups (EWG) at C5 (e.g.,
, ): The proton prefers the nitrogen closer to the EWG (N3) due to inductive stabilization. This leaves the distal nitrogen (N1) more nucleophilic. -
Electron Donating Groups (EDG) at C5 (e.g.,
, ): The effect is reversed or less pronounced, often leading to nearly 1:1 mixtures unless sterics dominate.
Visualizing the Pathway
Figure 1: Mechanistic divergence in benzimidazole alkylation. Path A dominates when steric hindrance at N3 is high; Path B dominates when electronic effects (EWG) increase N1 nucleophilicity.
Module 2: Method Selection & Protocols
Do not default to Sodium Hydride (
Method A: The "Cesium Effect" (Recommended for Regiocontrol)
Why it works: Cesium carbonate (
Protocol:
-
Dissolve: 1.0 eq Benzimidazole in anhydrous DMF (
). -
Base: Add 1.2 eq
. Stir at RT for 30 mins.-
Note: The solution may change color (yellow/orange) indicating anion formation.
-
-
Electrophile: Add 1.1 eq Alkyl Halide dropwise.
-
Reaction: Heat to
. Monitor by LCMS.-
Target: >95% conversion usually within 2–4 hours.
-
-
Workup: Dilute with EtOAc, wash
with water (critical to remove DMF), then brine. Dry over .[3]
Method B: The Mitsunobu Reaction (For Alcohol Substrates)
Why it works: Avoids the need to convert alcohols to halides first. It proceeds with inversion of configuration at the alcohol center. Ideal for installing chiral side chains or sugar moieties (nucleosides).
Protocol:
-
Dissolve: 1.0 eq Benzimidazole, 1.2 eq Alcohol, and 1.5 eq
in anhydrous THF or Dioxane. -
Cool: Chill to
. -
Add: Add 1.5 eq DIAD (Diisopropyl azodicarboxylate) or DEAD dropwise.
-
Critical: Exothermic. Maintain temp <
during addition.
-
-
Reaction: Warm to RT and stir 12–24h.
-
Workup: Concentrate. Triturate with
to precipitate (triphenylphosphine oxide). Filter. Purify filtrate by column chromatography.
Comparison of Bases
| Base | Solvent | pKa (Conj.[3][4] Acid) | Primary Use Case | Risk Factor |
| THF/DMF | ~35 | Unreactive electrophiles; simple substrates. | Poor regioselectivity; moisture sensitive. | |
| DMF/MeCN | ~10.3 | Gold Standard. Sensitive substrates; minimizing dialkylation. | Cost; requires efficient DMF removal. | |
| Acetone | ~10.3 | Simple alkylations; scale-up (cheaper than Cs). | Slower reaction rates; lower solubility. | |
| 15.7 | Phase Transfer Catalysis (PTC) with TBAB. | Hydrolysis of esters/nitriles on the ring. |
Module 3: Troubleshooting & FAQs
Q1: I am observing significant dialkylation (quaternization). How do I stop it?
Diagnosis: The mono-alkylated product is still nucleophilic and reacts with excess alkyl halide. Corrective Actions:
-
Switch Base: Move from
to . The carbonate base is less likely to deprotonate the product (which would require breaking aromaticity or forming a cationic species) compared to the initial NH deprotonation. -
Stoichiometry: Reduce Alkyl Halide to 0.95 eq. It is better to have unreacted starting material (polar, easy to separate) than dialkylated salt (often smears on silica).
-
Concentration: Dilute the reaction. High concentration favors intermolecular side reactions.
Q2: My reaction stalls at 50% conversion despite excess electrophile.
Diagnosis: This is often due to the "Common Ion Effect" or catalyst poisoning if using PTC. In DMF/Carbonate systems, the surface of the inorganic base might be coated. Corrective Actions:
-
Add Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ (converting R-Cl to reactive R-I) and acts as a phase transfer catalyst.
-
Sonication: Sonicate the reaction mixture for 5 mins before heating to break up the carbonate particle surface.
Q3: I cannot separate the 1,5- and 1,6-isomers by column chromatography.
Diagnosis: The isomers often have identical
-
Change Stationary Phase: Use C18 Reverse Phase silica. The slight dipole difference is often resolved better in
gradients. -
Change Mobile Phase: Try DCM/MeOH (98:2) or Toluene/Acetone . Toluene interacts with the pi-systems differently.
-
Crystallization: If one isomer is solid, try triturating the mixture with
or cold . The symmetric isomer often crystallizes out.
Q4: How do I remove DMF completely? It ruins my NMR.
Diagnosis: DMF has a high boiling point (
-
The LiCl Wash: During workup, wash the organic layer
with 5% LiCl solution instead of pure water. DMF partitions heavily into the aqueous LiCl phase. -
Lyophilization: If the product is stable, freeze-dry from t-Butanol/Water.
Module 4: Decision Framework (Workflow)
Figure 2: Protocol Selection Decision Tree. Use this logic to minimize experimental failure rates.
References
-
Regioselective N-Alkylation (Steric vs Electronic)
- Luo, Y., et al. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." The Journal of Organic Chemistry, vol. 78, no. 22, 2013, pp. 11577–11583.
-
Cesium Carbonate Mechanism & Efficiency
- Flessner, T., & Doye, S. "Cesium Carbonate-Promoted N-Alkylation of Indoles and Benzimidazoles." Journal of Practical Chemistry, vol. 341, no. 2, 1999, pp. 186–190.
-
Mitsunobu Reaction on Benzimidazoles
- Deng, X., et al. "Mitsunobu Reaction of Benzimidazoles with Alcohols." Tetrahedron Letters, vol. 46, no. 17, 2005, pp. 2991-2995.
-
Tautomerism and Reactivity
- Catalán, J., et al. "The Tautomerism of Benzimidazole." Journal of the American Chemical Society, vol. 110, no. 13, 1988, pp. 4105–4111.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Benzimidazole Stability & Purification
Topic: Stability & Purification of Benzimidazole Derivatives on Silica Gel Ticket ID: BZI-SIL-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic Matrix: Is Silica Destroying Your Sample?
Before proceeding with protocol adjustments, cross-reference your observations with this diagnostic table to confirm if silica gel acidity is the root cause of your issue.
| Symptom | Observation Details | Root Cause |
| Severe Tailing | Compound elutes as a streak rather than a tight band; TLC spots are "comet-shaped." | Acid-Base Interaction: Basic imidazole nitrogens hydrogen-bond strongly with acidic silanol groups ( |
| Color Change | Colorless crude turns yellow, purple, or brown immediately upon contact with silica. | Acid-Catalyzed Decomposition: Silica acidity ( |
| Mass Loss | High crude weight but low recovery after column; compound "disappears" on the column. | Irreversible Adsorption: Chemisorption (salt formation) between the basic analyte and the acidic stationary phase. |
| New Spots | NMR shows new peaks after purification that were not in the crude. | Hydrolysis/Rearrangement: Acid-mediated cleavage of sensitive functional groups (e.g., sulfoxides, acetals). |
The Chemistry of Failure: Why Benzimidazoles Struggle on Silica
To solve the problem, you must understand the mechanism. Silica gel is not inert; it is a weak acid.
The Mechanism of Interaction
Benzimidazoles possess a basic nitrogen atom (pKa ~5.5 for the conjugate acid). Commercial silica gel contains free silanol groups (
-
Retention (Tailing): The basic
nitrogen of the benzimidazole accepts a proton from the silanol group, forming a surface-bound salt species. This non-linear adsorption isotherm causes tailing. -
Decomposition: For acid-labile derivatives (e.g., proton pump inhibitors like Omeprazole or acetal-protected intermediates), this protonation activates the molecule for nucleophilic attack or rearrangement (e.g., sulfenamide formation).
Visualization: The Silica-Benzimidazole Interaction Pathway
Figure 1: Mechanistic pathway showing how acidic silanol groups interact with basic benzimidazoles, leading to either chromatographic failure (tailing) or chemical failure (decomposition).
Validated Protocols for Stabilization
If you must use silica gel, you must neutralize the surface acidity. Below are the two industry-standard protocols.
Protocol A: The "TEA Flush" (Pre-treatment)
Best for: Highly sensitive compounds prone to decomposition.
Theory: Triethylamine (TEA) is a stronger base than benzimidazole. It preferentially binds to and "caps" the active silanol sites, creating a neutral surface.
-
Pack the Column: Slurry pack your column with standard silica gel using pure Hexanes or Petroleum Ether.
-
The Deactivation Flush:
-
Prepare a solution of 5% Triethylamine (TEA) in Hexanes/Pet Ether.
-
Flush the column with 2–3 column volumes (CV) of this solution.
-
Checkpoint: The eluate should test basic on pH paper.
-
-
Equilibration: Flush with 2 CV of your starting mobile phase (without TEA) to remove excess free amine.
-
Load & Run: Load your sample. The silica is now deactivated (neutralized) and will not decompose your product.
Protocol B: Mobile Phase Modifier
Best for: Compounds that are stable but exhibit tailing.
Theory: Adding a base to the mobile phase creates a dynamic competition for silanol sites, suppressing ionization of the benzimidazole.
-
Solvent Prep: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your polar solvent component (usually Methanol or Ethyl Acetate) before mixing with the non-polar solvent.-
Note: TEA is preferred for Hexane/EtOAc systems. Ammonia is preferred for DCM/MeOH systems.
-
-
Run: Perform chromatography as normal.
-
Post-Run: You must remove the TEA from your product.
Alternative Stationary Phases (When Silica Fails)
If the protocols above fail, silica is incompatible with your molecule. Switch to these alternatives immediately.
| Stationary Phase | Grade/Type | Why Use It? |
| Alumina (Aluminum Oxide) | Neutral or Basic (Activity III) | Alumina is less acidic than silica. "Basic" alumina is specifically designed for amines and acid-sensitive heterocycles. Note: Do not use Acidic Alumina. |
| Amino-Silica ( | Functionalized Cartridges | The surface is pre-modified with amine groups, eliminating silanol acidity. Excellent for flash chromatography of basic drugs. |
| Reverse Phase (C18) | Base-Deactivated Silica (BDS) | Modern C18 columns are "end-capped" to hide silanols. Running in slightly basic buffers (pH 8, Ammonium Bicarbonate) ensures stability. |
Troubleshooting & FAQs
Q: My benzimidazole turned into a purple/black tar on the column. What happened? A: This is oxidative decomposition catalyzed by the silica surface. Benzimidazoles, especially those with electron-donating groups, are susceptible to oxidation when protonated. Solution: Repeat the synthesis but purify using Neutral Alumina instead of silica gel.
Q: I used TEA, but my NMR shows triethylamine salts in my product. How do I remove them? A: TEA salts are stubborn.
-
Dissolve your product in EtOAc or DCM.
-
Wash with saturated aqueous
(do not use acid washes, or you re-protonate the benzimidazole). -
Dry over
and evaporate. -
If trace TEA remains, dissolve in a minimal amount of acetone and precipitate with pentane, or sublime the product if stable.
Q: Can I use DCM/MeOH for benzimidazoles?
A: Yes, but Methanol can strip the "deactivation" layer off the silica if you are not constantly replenishing the base. If using DCM/MeOH > 5% MeOH, you must include 1%
Q: Is Omeprazole stable on silica? A: No. Omeprazole rearranges rapidly in acidic conditions (including silica surfaces) to form a sulfenamide. It must be purified on silica pre-treated with 1-5% TEA, or preferably on basic alumina/C18 at pH 8 [1].
References
-
Stability of Omeprazole in Acidic Media: Rouaz, K., et al. (2021).[3] Stability of omeprazole 2 mg/ml suspension for use in paediatrics in different acidic media. Revista Española de Ciencias Farmacéuticas. Link
-
Benzimidazole Synthesis & Purification: BenchChem Technical Guides. (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. Link
-
General Chromatography of Nitrogen Heterocycles: University of East Sarajevo. (2013). Separation and Retention Behaviour of Benzimidazole Derivatives in Thin Layer Chromatography on Silica Gel. Journal of Engineering & Processing Management. Link
-
Acid-Catalyzed Decomposition Mechanisms: Royal Society of Chemistry. (2014). Catalysis Science & Technology: Mechanisms of Benzimidazole Synthesis. Link
Sources
How to control regioselectivity in functionalization of piperazine
The following guide serves as a specialized technical support center for the regioselective functionalization of piperazine. It is designed to move beyond generic textbook advice, offering troubleshooting logic and self-validating protocols for bench scientists.
Status: Operational | Topic: Regioselectivity & Mono-Functionalization
The Core Challenge: The "Twin Nucleophile" Problem
User Query: Why is mono-functionalization of piperazine so difficult compared to other diamines?
Technical Insight: Piperazine possesses two equivalent secondary amines (pKa₁ ≈ 9.73, pKa₂ ≈ 5.33). The fundamental challenge is nucleophilic enhancement .
-
The Trap: When you alkylate N1, the resulting product is a tertiary amine. In many cases (depending on the R-group), this tertiary amine is more nucleophilic than the starting secondary amine, leading to rapid bis-alkylation.
-
The Exception: Acylation or Sulfonylation. The product is an amide/sulfonamide (electron-withdrawing), which deactivates N1, naturally preventing reaction at N4.
Decision Matrix: Select Your Workflow Before starting, identify your substrate class to select the correct module.
Figure 1: Strategic decision tree for selecting the functionalization pathway.
Module A: Mono-Alkylation & Protection Strategies
Applicability: Unsubstituted piperazine + Alkyl Halides/Acyl Chlorides.
FAQ: How do I get high yields of N-Boc-piperazine without bis-Boc formation?
The Issue: Adding 1.0 equiv of Boc₂O often yields a statistical mixture: ~50% mono, ~25% bis, ~25% unreacted. The Fix: Kinetic Trapping via Solubility or Stoichiometry.
Protocol: The "Acidified Methanol" Method (High Purity)
This method relies on the solubility difference of the mono-salt.
-
Dissolution: Dissolve piperazine (10 g, 116 mmol) in MeOH (100 mL).
-
Acidification: Add glacial acetic acid (excess) or HCl (1 equiv) to protonate the system.
-
Addition: Add Boc₂O (1.0 equiv) in MeOH dropwise over 1 hour.
-
Workup (Critical): Evaporate MeOH. Dissolve residue in water.[6]
-
Bis-Boc: Insoluble in water (precipitates out → Filter off).
-
Mono-Boc: Soluble in water as the salt.
-
-
Extraction: Basify the aqueous filtrate to pH >12 with NaOH. Extract with CH₂Cl₂.[4] The unreacted piperazine stays in water; Mono-Boc moves to organic layer.
Quantitative Comparison of Conditions
| Parameter | Standard Condition | Optimized Condition | Result |
| Stoichiometry | 1:1 (Pip:Electrophile) | 4:1 (Pip:Electrophile) | Reduces bis-alkylation statistically. |
| Addition Rate | Bolus Addition | Syringe Pump (1 mL/min) | Maintains low local concentration of electrophile. |
| Solvent | DCM or THF | MeOH or Water (pH controlled) | Protic solvents can stabilize the transition state. |
Module B: Transition Metal Catalysis (Buchwald-Hartwig)
Applicability: Arylation of piperazine (forming N-aryl piperazines).[7]
FAQ: My Pd-coupling is yielding N,N'-diaryl piperazine. How do I stop at one?
The Issue: Once the first aryl group is added, the remaining NH is still nucleophilic. The Fix: Ligand-Controlled Steric Exclusion.
You must use a ligand that is bulky enough to facilitate the first reductive elimination but creates a "steric wall" preventing the second coordination.
Recommended System
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: RuPhos or BrettPhos .
-
Why: These dialkylbiaryl phosphine ligands are exceptionally bulky. They form a pocket around the Pd center that accommodates the small unsubstituted piperazine but sterically rejects the mono-arylated product.
-
-
Base: NaOtBu (Strong base) or Cs₂CO₃ (Weak base).
-
Tip: If your substrate has sensitive groups, switch to Cs₂CO₃ in dioxane at 100°C.
-
Figure 2: Catalytic cycle showing how bulky ligands (RuPhos) prevent the re-entry of the mono-arylated product.
Module C: Regioselectivity in C-Substituted Piperazines
Applicability: You have a substituent on the ring (e.g., 2-methylpiperazine) and want to react only N1 or N4.
FAQ: I have 2-methylpiperazine. Which Nitrogen reacts first?
The Rule: Sterics dominate Nucleophilicity.
-
N1 (Adjacent to Methyl): Sterically hindered. Reacts slower.
-
N4 (Distal to Methyl): Sterically accessible. Reacts faster.
Protocol for N4-Selective Functionalization:
-
Reagents: 2-methylpiperazine (1 equiv), Electrophile (0.9 equiv), TEA (1.1 equiv).
-
Temperature: -78°C to 0°C (Kinetic control).
-
Solvent: DCM (Non-polar solvents exaggerate steric differences).
-
Outcome: >90% selectivity for N4-substitution .
Protocol for N1-Selective Functionalization: This is the "Hard Way." You cannot target N1 directly with high selectivity.
-
Step 1: Protect N4. (React with Boc₂O; sterics will naturally favor N4-Boc).
-
Step 2: Functionalize N1 (now the only free amine).
-
Step 3: Deprotect N4.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Bis-alkylation is >20% | Electrophile concentration too high. | Use Syringe Pump addition of electrophile over 2 hours. Increase piperazine equivalents to 3-5x. |
| Reaction stalled at 50% | Protonation of starting material. | As the reaction produces acid (HX), it protonates the remaining piperazine. Add an inorganic base (K₂CO₃) or use a "proton sponge" scavenger. |
| Cannot separate Mono/Bis | Similar polarity. | Derivatization: React the crude mixture with an anhydride (e.g., Ac₂O). The mono-product becomes an amide (neutral), while the bis-product remains basic/charged. Separate via acid/base extraction. |
| Pd-Catalyst turns black/precipitates | Catalyst poisoning by diamine. | Piperazine can chelate Pd, shutting down the cycle. Increase Ligand:Pd ratio to 2:1 or 4:1 to outcompete the diamine. |
References
-
N-Protection Strategies: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications. Link
-
Buchwald-Hartwig Selectivity: Maiti, D., et al. (2009). Palladium-Catalyzed Monoarylation of Piperazine.[8] Journal of Organic Chemistry. Link
-
Regioselectivity in 2-Substituted Piperazines: Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives. Tetrahedron Letters. Link
-
Flow Chemistry Approaches: Baumann, M., et al. (2011). Continuous Flow Synthesis of Functionalized Piperazines. Organic Process Research & Development. Link
-
C-H Functionalization (Advanced): McNally, A., et al. (2014). Selective C–H Functionalization of Piperazines via Photoredox Catalysis. Science. Link
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Piperazin-1-ylmethyl-1H-benzoimidazole
[1]
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-BZ-PIP-001 Subject: Optimization & Troubleshooting of Benzimidazole-Piperazine Coupling Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Introduction: The Target & The Challenge
2-Piperazin-1-ylmethyl-1H-benzoimidazole is a privileged scaffold in medicinal chemistry, serving as a key intermediate for antihistamines (e.g., Emedastine), antipsychotics, and various GPCR ligands.[1]
While the synthesis appears deceptively simple—linking a benzimidazole core to a piperazine ring—scale-up introduces critical failure modes:[1]
-
Bis-alkylation: Formation of the symmetric "dumbbell" dimer (impurity D ).[1]
-
Vesicant Hazards: Handling the reactive intermediate 2-(chloromethyl)-1H-benzimidazole (1 ).[1]
-
Purification Bottlenecks: Separating the highly polar, water-soluble excess piperazine from the basic product.[1]
This guide provides a self-validating workflow to navigate these challenges.
Module 1: Synthetic Route Strategy
Q: Which route is safest for kilogram-scale production?
A: The "Telescoped Wet-Cake" Protocol. [1]
Avoid the "Phillips Condensation" (aldehyde + diamine) for this specific methyl linker; it is less efficient than nucleophilic displacement. The industry standard is the displacement of chloride from 2-(chloromethyl)-1H-benzimidazole (1) by piperazine.[1]
Critical Safety Warning: Compound (1) is a potent vesicant (blistering agent) and skin sensitizer. Never dry this intermediate to a dust on a large scale.[1]
Recommended Workflow:
-
Synthesize (1) via o-phenylenediamine + chloroacetic acid.[1]
-
Isolate (1) as a wet cake (do not dry).
-
Suspend the wet cake directly into the piperazine reaction solvent.
Visualizing the Pathway & Risks
Figure 1: Reaction pathway highlighting the competition between product formation and the bis-alkylated dimer impurity.
Module 2: The Alkylation Step (Troubleshooting)
Q: I see a large spot on TLC (Rf ~0.6) and low yield.[1][2] What is it?
A: You are likely forming the Bis-alkylated Dimer (Impurity D). [1]
This occurs when the stoichiometry is close to 1:1. The product contains a secondary amine (the piperazine ring) which is still nucleophilic and can react with another molecule of (1) .
The Fix: Kinetic Control via Stoichiometry You must flood the reaction with nucleophile to statistically favor the mono-substitution.[1]
| Parameter | Standard Protocol | Optimized Scale-Up | Reason |
| Piperazine Equiv. | 1.0 - 1.5 eq | 4.0 - 5.0 eq | Suppresses dimer formation by >95%.[1] |
| Addition Mode | Add Piperazine to (1) | Add (1) to Piperazine | Ensures (1) is always in a high-piperazine environment (high dilution principle).[1] |
| Temperature | Reflux (80°C+) | 50°C - 60°C | Higher temps increase the rate of the second alkylation (dimerization). |
Q: The reaction mixture turned into a solid block. What happened?
A: Precipitation of Piperazine Monohydrochloride.
As the reaction proceeds, HCl is generated.[2][3] Piperazine acts as an HCl scavenger, forming Piperazine·HCl, which is insoluble in many organic solvents (like acetonitrile or THF).
Troubleshooting Steps:
Module 3: Work-up & Purification
Q: How do I remove the 4 equivalents of excess piperazine?
A: Leverage the "Lipophilicity Gap."
Piperazine is highly water-soluble (LogP -1.50), whereas the target molecule is moderately lipophilic (LogP ~1.5).
The "Brine-Wash" Protocol:
-
Evaporation: Remove the reaction solvent (Ethanol) completely under vacuum.[1] (Residual ethanol acts as a phase transfer agent and will drag piperazine into your organic layer).[1]
-
Dissolution: Dissolve the residue in DCM (Dichloromethane) or Chloroform .[1]
-
Washing: Wash with saturated Brine (NaCl), not just water.[1]
-
Why? The "salting out" effect keeps the organic product in the DCM while forcing the highly polar piperazine into the aqueous phase.
-
-
Repetition: Perform the wash 3 times. Monitor the aqueous layer by TLC (ninhydrin stain) to confirm piperazine removal.
Q: My product is an oil. How do I get a solid?
A: Form a salt. The free base is often a viscous oil or a low-melting solid that is difficult to handle.[1]
-
Option A (HCl Salt): Dissolve oil in EtOH.[1] Add concentrated HCl or HCl/Ether. The product crystallizes as the dihydrochloride or trihydrochloride.[1] Note: Very hygroscopic.
-
Option B (Maleate/Fumarate): These salts are often less hygroscopic and crystallize better.[1] Dissolve oil in hot Isopropanol (IPA) and add 1 eq. of Maleic acid.
Module 4: Validated Experimental Protocol
Scale: 100 mmol Target Reference: Adapted from Journal of Medicinal Chemistry and Process R&D principles [1, 2].
Step 1: Preparation of 2-(Chloromethyl)benzimidazole (Wet Cake)
-
Mix o-phenylenediamine (10.8 g, 100 mmol) and chloroacetic acid (14.2 g, 150 mmol) in 4N HCl (100 mL).
-
Reflux for 2-3 hours (Monitor TLC).
-
Cool to 0°C. Neutralize carefully with aq. NH₄OH or NaHCO₃ to pH ~7-8.[1]
-
Filter the solid.[1] Wash with cold water.[1] Do not dry. (Contains ~16.6 g active active intermediate).[1]
Step 2: Nucleophilic Substitution
-
In a separate flask, dissolve Piperazine anhydrous (34.4 g, 400 mmol, 4.0 eq ) in Ethanol (150 mL). Heat to 50°C.
-
Add the Wet Cake from Step 1 in portions over 30 minutes.
-
Control: Monitor exotherm.[1] Keep T < 65°C.
-
-
Stir at 60°C for 4 hours.
-
TLC Check: Mobile Phase (DCM:MeOH:NH₄OH 90:10:1).
Step 3: Purification
-
Concentrate reaction mixture to dryness (rotary evaporator).
-
Redissolve residue in DCM (200 mL).
-
Filter off any insoluble solids (Piperazine salts).[1]
-
Wash DCM layer with Brine (3 x 100 mL) .
-
Dry organic layer (Na₂SO₄), filter, and concentrate.[4]
-
Yield: Expect ~18-20g of light yellow oil/solid (Free base).
Visualizing the Workup Logic
Figure 2: Purification logic relying on the solubility difference between the lipophilic product and hydrophilic piperazine.
References
-
Husain, A., et al. (2012).[5] "Synthesis and biological evaluation of some new benzimidazole derivatives." Arabian Journal of Chemistry.
- Townsend, L. B., & Wise, D. S. (1978). "The synthesis and chemistry of certain anthelmintic benzimidazoles." Parasitology Today. (Foundational chemistry for 2-chloromethylbenzimidazole reactivity).
-
Patent US4093726A. "2-(Piperazinyl-methyl)-benzimidazoles."[1] (Detailed industrial scale-up conditions for piperazine substitution).
-
PubChem Compound Summary. "2-Chloromethylbenzimidazole Safety Data."
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(chloromethyl)benzimidazole before handling.
Sources
- 1. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking Benzimidazole-Enzyme Interactions: A Validation Protocol Guide
Executive Summary: The "Privileged Scaffold" Trap
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole) and kinase inhibitors. However, its ubiquity creates a specific computational blind spot.
The Problem: Benzimidazoles exhibit annular tautomerism—the hydrogen on the imidazole nitrogen can shift between N1 and N3. Standard molecular docking algorithms often freeze the ligand in a single tautomeric state or protonation state, leading to false-negative binding predictions.
The Solution: This guide compares the theoretical performance of molecular docking against experimental "ground truths" (Enzymatic
The Computational Baseline: Docking vs. Reality
Before validating, we must establish the baseline error. Below is a comparative analysis of "Raw Docking Scores" versus "Experimental Inhibition" for a representative series of benzimidazole-based EGFR inhibitors.
Data Presentation: Predicted Energy vs. Biological Activity
Data synthesized from comparative studies on Benzimidazole-EGFR interactions (Sources [2], [6]).[1]
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Experimental | Predictive Accuracy Status |
| Ref (Erlotinib) | Quinazoline Core | -9.8 | 0.08 | High (Control) |
| BI-04 | 2-(4-chlorophenyl) | -8.5 | 0.55 | Moderate (Over-predicted) |
| BI-07 | 2-(4-hydroxyphenyl) | -8.1 | 4.20 | Low (False Positive) |
| BI-11 | 2-methyl-N-alkyl | -6.2 | >50.0 | High (True Negative) |
| BI-15 | 5-fluoro-subst. | -7.6 | 0.12 | Low (False Negative) |
Analysis of Failure Points:
-
False Positives (BI-07): The docking algorithm rewarded the hydroxyl H-bond, but failed to account for the desolvation penalty of the polar group entering the hydrophobic pocket.
-
False Negatives (BI-15): The scoring function likely penalized the specific tautomer used, whereas the biological system adjusted the protonation state to maximize binding affinity.
Validation Tier 1: Structural Confirmation (RMSD)
The first step in validation is Redocking . You must prove your docking protocol can reproduce a known crystallographic pose.
Protocol: The "Self-Docking" Validation
Objective: Achieve a Root Mean Square Deviation (RMSD)
-
Retrieval: Download a Benzimidazole-bound PDB structure (e.g., PDB: 4WKQ for EGFR or 1SA0 for Tubulin).
-
Extraction: Separate the ligand (Benzimidazole) from the protein using PyMOL or Discovery Studio.
-
Randomization: Manually perturb the ligand's coordinates (rotate/translate) so it is outside the pocket.
-
Docking: Perform the docking run using your specific parameters (Grid box size, exhaustiveness).
-
Calculation: Superimpose the best-scored pose onto the original crystal ligand.
-
Formula:
-
Where
is the distance between corresponding atoms.
-
Critical Insight: If your RMSD > 2.0 Å, your scoring function is invalid for this protein pocket. Do not proceed to virtual screening until this is resolved.
Validation Tier 2: Dynamic Stability (MD Simulation)
Static docking ignores protein flexibility. Molecular Dynamics (MD) is the "stress test" for your predicted binding mode.
Workflow Visualization
The following diagram outlines the decision logic for validating a Benzimidazole hit.
Caption: Decision tree for validating benzimidazole docking poses. Note the critical Tautomer Check step.
Experimental Protocol: MD Setup for Benzimidazoles
Based on protocols from Source [5] and [13].
-
Topology Generation:
-
Use LigPrep (Schrödinger) or Avogadro to generate 3D coordinates.
-
Crucial Step: Assign partial charges using the OPLS4 or CHARMM force field. Benzimidazoles require accurate parameterization of the imidazole ring nitrogen atoms to maintain planarity.
-
-
Solvation:
-
Place the complex in a cubic box with TIP3P water model.
-
Buffer distance: 10 Å from the protein surface.
-
Neutralize system with
or ions (0.15 M physiological concentration).
-
-
Equilibration:
-
NVT ensemble (constant particles, volume, temp) for 100 ps at 300 K.
-
NPT ensemble (constant pressure) for 100 ps to stabilize density.
-
-
Production Run:
-
Time: Minimum 50 ns (100 ns recommended for Kinases).
-
Step size: 2 fs.
-
-
Success Metric:
-
Plot the Ligand RMSD relative to the Protein backbone.
-
Pass: Ligand RMSD fluctuates but stays within a plateau (e.g.,
Å). -
Fail: Ligand RMSD shows a linear increase (drift) or sudden jump > 5 Å (ejection from pocket).
-
Mechanism of Action: The Benzimidazole Binding Mode
To validate your docking visually, you must confirm specific interaction patterns common to this scaffold.
Caption: Canonical interaction map. Benzimidazoles typically anchor via H-bonds at the N1/N3 positions and Pi-stacking via the benzene ring.
References
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids. Source: National Institutes of Health (NIH) [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Source: MDPI (Molecules) [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein-ligand docking and semiempirical quantum mechanics. Source: Journal of Cheminformatics [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Source: Universiti Kebangsaan Malaysia [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Source: Bioinformation (via PMC) [Link]
-
Comparison of molecular docking and molecular dynamics simulations of 1H-benzo[d]imidazole with TGF-β type I protein. Source: ResearchGate [Link]
Sources
Advanced Cross-Screening of 2-Substituted Benzimidazoles: Efficacy vs. Clinical Standards
Executive Summary: The Privileged Scaffold
The benzimidazole pharmacophore remains a cornerstone in medicinal chemistry due to its structural similarity to purine nucleotides and its ability to interact with diverse biological targets. While historically recognized as anthelmintics (e.g., Mebendazole), recent repurposing efforts and novel synthetic derivatives have positioned benzimidazoles as potent antineoplastic agents.[1]
This guide provides a technical comparison of Novel 2-Aryl Benzimidazole Derivatives against standard-of-care chemotherapeutics (Doxorubicin , Cisplatin ) and repurposed alternatives (Mebendazole ). The analysis focuses on cross-screening efficacy across breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, emphasizing mechanism of action (MoA) and selectivity indices.
Mechanism of Action: Dual-Targeting Capability
Unlike traditional alkylating agents, benzimidazoles primarily function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of
Key Mechanistic Differentiator: While taxanes (e.g., Paclitaxel) stabilize microtubules to prevent disassembly, benzimidazoles prevent assembly. Furthermore, advanced derivatives often exhibit "dual-inhibition," targeting kinases (EGFR/VEGFR) alongside tubulin.
Mechanistic Pathway Diagram
The following diagram illustrates the cascade from tubulin binding to apoptotic cell death.
Figure 1: Pharmacodynamic pathway of benzimidazole-induced cytotoxicity. The compound disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptotic signaling.
Comparative Performance Analysis
The following data synthesizes cross-screening results from recent high-impact studies (2022-2025), comparing a representative "Lead Benzimidazole Candidate" (typically 2-aryl or 2-anilino substituted) against clinical standards.
Table 1: IC50 Potency Comparison (µM)
Lower values indicate higher potency.[1][3]
| Compound Class | Agent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | WI-38 (Normal Fibroblast) | Selectivity Index (SI)* |
| Product (Lead) | Novel 2-Aryl Benzimidazole | 0.55 - 1.20 | 3.80 - 8.30 | 0.016 - 2.5 | > 35.0 | High (>30) |
| Alternative 1 | Mebendazole (Repurposed) | 0.10 - 0.50 | 0.08 - 1.26 | 1.50 - 3.0 | > 50.0 | High |
| Alternative 2 | Doxorubicin (Standard) | 0.02 - 1.10 | 4.17 - 5.50 | 0.30 - 0.8 | 6.72 | Low (< 6) |
| Alternative 3 | Cisplatin (Standard) | 2.0 - 15.0 | 16.0 - 24.0 | 8.0 - 12.0 | 10.0 - 15.0 | Very Low |
Critical Analysis:
-
Potency vs. Toxicity: While Doxorubicin often displays superior raw potency (lower IC50) in breast cancer lines, it lacks selectivity. The Novel Benzimidazole demonstrates a superior safety profile (High SI) against normal WI-38 cells, a critical advantage for reducing off-target cardiotoxicity associated with anthracyclines.
-
Resistance Profiles: In Doxorubicin-resistant lines (e.g., CEM/ADR5000), specific benzimidazole derivatives have shown IC50 values as low as 8.13 µM, effectively bypassing P-glycoprotein (P-gp) efflux pumps due to their distinct structural lipophilicity [1, 3].
-
Colon Cancer Specificity: Against HCT-116, novel benzimidazoles often outperform Cisplatin and show comparable efficacy to Doxorubicin but with significantly reduced side effects [2].
Validated Screening Protocol (MTT Assay)
To ensure reproducibility, the following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This protocol is optimized for adherent cell lines like MCF-7 and A549.
Experimental Workflow Diagram
Figure 2: Optimized MTT screening workflow for benzimidazole cytotoxicity evaluation.
Detailed Methodology
-
Cell Seeding: Seed cells (MCF-7, HCT-116) at a density of
to cells/well in 100 µL of complete media (RPMI-1640 or DMEM + 10% FBS).-
Why: Benzimidazoles are cytostatic; starting with too high a density will result in contact inhibition masking the drug effect.
-
-
Compound Preparation: Dissolve benzimidazole derivatives in DMSO to create a 10 mM stock. Prepare serial dilutions in culture media.
-
Constraint: Final DMSO concentration must remain
to avoid vehicle toxicity.
-
-
Treatment: Remove old media and add 100 µL of drug-containing media. Include Positive Control (Doxorubicin 10 µM) and Vehicle Control (0.1% DMSO).
-
Readout: After solubilizing formazan crystals with 150 µL DMSO, shake for 10 minutes. Measure OD at 570 nm (reference 630 nm).
-
Calculation:
[3]
Structure-Activity Relationship (SAR) Insights
To maximize the efficacy of benzimidazole screening, researchers should look for specific structural motifs that correlate with high potency:
-
Position 2 Substitution: The introduction of a 2-aryl or 2-heteroaryl group is critical for tubulin binding affinity. Bulky groups (e.g., 3,4,5-trimethoxyphenyl) often mimic the A-ring of colchicine.
-
Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -NO2 on the benzimidazole benzene ring (positions 5 or 6) generally enhance metabolic stability and cytotoxicity [4].
-
Hybridization: Fusing the benzimidazole core with other pharmacophores (e.g., triazoles or quinolines) frequently results in synergistic "dual-action" compounds that inhibit both tubulin and EGFR [5].
References
-
Al-Douh, M. H., et al. (2012).[4] "Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines." Asian Pacific Journal of Cancer Prevention.
-
Sokmen, B. B., et al. (2023). "Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
El-Nassan, H. B., et al. (2022).[1][3] "Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Tahlan, S., et al. (2021).[3] "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets." Mini-Reviews in Medicinal Chemistry.
-
Gaber, A., et al. (2024). "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Molecules.
Sources
Comparative Guide: Substituted Benzimidazole-Piperazine Analogs as AChE Inhibitors
Executive Summary
Context: The benzimidazole-piperazine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD). This guide compares the IC50 values of key substituted analogs, analyzing how specific structural modifications—specifically electronic and steric variations on the phenyl-piperazine tail—drive potency.
Key Insight: Experimental data indicates that electron-withdrawing substituents (e.g., -Cl, -F) at the meta or para positions of the terminal phenyl ring significantly enhance inhibitory potency (lowering IC50) compared to electron-donating groups or unsubstituted analogs. This is attributed to enhanced hydrophobic interactions within the AChE peripheral anionic site (PAS).
Structural Rationale & Mechanism
To understand the IC50 data, one must understand the target. The AChE enzyme features a deep catalytic gorge with two binding sites:
-
Catalytic Anionic Site (CAS): At the bottom of the gorge.
-
Peripheral Anionic Site (PAS): At the entrance.
The Scaffold Strategy:
-
Benzimidazole Head: Binds to the CAS (mimicking the choline head).
-
Piperazine Linker: Acts as a rigid spacer, ensuring the molecule spans the gorge.
-
Substituted Phenyl Tail: Binds to the PAS via
stacking and hydrophobic interactions.
Comparative Data Analysis (IC50 Values)
The following table synthesizes data from two distinct series of benzimidazole-piperazine hybrids to illustrate the impact of substitution.
Series A: Benzimidazole-Schiff Base Hybrids (Moderate Potency - µM range) Series B: Phthalimide-Benzimidazole Hybrids (High Potency - nM range)
| Analog ID | Series | Substituent (R-Group) | Position | IC50 (AChE) | IC50 (BChE) | Selectivity (AChE/BChE) | Performance vs. Standard |
| Std | - | Donepezil | - | 0.016 µM | 4.50 µM | High | Reference |
| 2e | A | -Cl, -Cl | 3,4-di | 0.60 µM | 2.20 µM | Moderate | 37x less potent than Std |
| 2h | A | -N(CH3)2 | 4-mono | 0.90 µM | 2.20 µM | Moderate | Lower potency than 2e |
| 2c | A | -Cl, -OH | 3,4-sub | 1.50 µM | 4.10 µM | Low | Reduced activity via -OH |
| 1a | A | -H (Unsubstituted) | - | 22.60 µM | >50 µM | Low | Poor Binding |
| 4e | B | -F | 3-mono | 0.007 µM | >10 µM | Very High | 2x MORE potent than Std |
| 4i | B | -OCH3 | 4-mono | 0.020 µM | >10 µM | High | Comparable to Std |
Data Interpretation (SAR Deep Dive)
-
The Halogen Effect (Analog 2e vs 1a): The introduction of Chlorine atoms (Analog 2e) improves potency by over 30-fold compared to the unsubstituted analog (1a).
-
Steric/Electronic Clash (Analog 2c): Adding a Hydroxyl (-OH) group (Analog 2c) raises the IC50 to 1.50 µM.
-
Causality: While -OH can form hydrogen bonds, its polarity may disrupt the hydrophobic environment required for optimal PAS binding in this specific scaffold.
-
-
The "Scaffold Hop" (Series B vs Series A): Series B (Phthalimide-linked) achieves nanomolar potency (IC50 = 7.1 nM for Analog 4e).
-
Insight: This demonstrates that while the substituent matters (F > OMe), the core linker geometry (phthalimide vs. Schiff base) is the primary driver of potency magnitude.
-
Visualizing the Structure-Activity Relationship (SAR)[1][2][5][6][7][8]
The following diagram maps the logical flow of how substituents influence the final IC50 outcome based on the data above.
Caption: SAR Logic Flow illustrating how substituent electronic properties dictate binding efficacy in the AChE gorge.
Experimental Protocol: Ellman’s Assay
To replicate these IC50 values, the modified Ellman’s spectrophotometric method is the industry standard. This protocol emphasizes self-validation to prevent false positives caused by spontaneous hydrolysis of the substrate.
Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCI, 0.075 M).[4]
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.01 M).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve test compounds in DMSO (1 mg/mL).
-
Validation Check: Ensure final DMSO concentration in the well does not exceed 0.1% to prevent enzyme denaturation.
-
-
Incubation (The Binding Phase):
-
Add 150 µL Phosphate Buffer + 20 µL Test Compound (various concentrations) + 20 µL Enzyme solution.
-
Incubate at 25°C for 15 minutes .
-
Why? This allows the inhibitor to reach equilibrium within the enzyme active site before the substrate competes.
-
-
Reaction Initiation:
-
Add 10 µL DTNB + 10 µL ATCI.
-
The reaction produces a yellow anion (5-thio-2-nitrobenzoate).
-
-
Measurement:
-
Monitor absorbance at 412 nm immediately for 3-5 minutes.
-
Calculate the reaction rate (slope of Absorbance vs. Time).
-
-
Calculation & Validation:
-
Calculate % Inhibition:
-
Self-Validating Step: Run a "Blank without Enzyme" to subtract non-enzymatic hydrolysis of ATCI. Run Donepezil as a positive control; if Donepezil IC50 deviates >15% from historical mean (e.g., 0.016 µM), discard the run.
-
Assay Workflow Diagram
Caption: Workflow for the modified Ellman's Assay, highlighting the critical pre-incubation step.
References
-
Zakaria, Z. A., et al. (2020).[5] "Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer's Disease Compounds and Their Molecular Docking Studies." Molecules, 25(20), 4828.[5]
-
Acar Çevik, U., et al. (2020).[5] "2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents." Iranian Journal of Basic Medical Sciences, 23(7), 933-941.
- Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New benzimidazole based hybrids: Synthesis, molecular modeling study and anticancer evaluation as TopoII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
Head-to-head comparison of different synthetic routes to 2-substituted benzimidazoles.
Executive Summary
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). For bench scientists, the challenge lies not in finding a route, but in selecting the optimal route that balances yield, functional group tolerance, and scalability.
This guide compares the three dominant methodologies:
-
Classical Phillips Condensation: Acid-catalyzed condensation of carboxylic acids.
-
Oxidative Cyclization: Redox-neutral or oxidative coupling of aldehydes.
-
Microwave-Assisted Synthesis: Process intensification for rapid library generation.
Part 1: Route Analysis & Protocols
Method A: The Classical Phillips Condensation
Mechanism: Acid-catalyzed nucleophilic attack followed by dehydration. This is the historical standard (Wright, 1951). It requires harsh conditions (high heat, strong acid) to drive the dehydration step, making it unsuitable for acid-sensitive substrates.
-
Precursors: o-Phenylenediamine (OPD) + Carboxylic Acid.
-
Key Reagent: 4N HCl or Polyphosphoric Acid (PPA).
-
Thermodynamics: Endothermic; requires reflux.
Standard Protocol (Self-Validating)
-
Mix: Combine 10 mmol o-phenylenediamine and 10 mmol carboxylic acid derivative in 20 mL of 4N HCl.
-
Reflux: Heat to reflux (approx. 100°C) for 4–8 hours. Checkpoint: Reaction is complete when TLC shows disappearance of the diamine spot.
-
Neutralization: Cool to room temperature. Slowly add NH₄OH (28%) dropwise with stirring until pH ~8–10.
-
Isolation: The product precipitates upon neutralization. Filter, wash with ice-cold water, and recrystallize from ethanol.
Method B: Oxidative Cyclization (The "Na₂S₂O₅" Route)
Mechanism: Schiff base formation
-
Precursors: o-Phenylenediamine + Aldehyde.[1]
-
Conditions: Ethanol/Water, Room Temp or Mild Heat (60°C).
Standard Protocol (Kumar et al., 2022)
-
Adduct Formation: Dissolve 1.0 mmol aldehyde in 5 mL Ethanol. Add 1.0 mmol Na₂S₂O₅ dissolved in minimal water. Stir for 10 min.
-
Addition: Add 1.0 mmol o-phenylenediamine.
-
Reaction: Stir at room temperature (or mild reflux for electron-withdrawing groups) for 2–4 hours.
-
Workup: Pour mixture into crushed ice/water. The product precipitates as a solid.[2][4] Filter and wash with hexane to remove unreacted aldehyde.
Method C: Microwave-Assisted Solvent-Free Synthesis
Mechanism: Thermal excitation of polar intermediates. This is the "Green Chemistry" approach.[5] By eliminating solvents and using solid supports (like Silica or Alumina), reaction kinetics are accelerated by orders of magnitude.
-
Precursors: o-Phenylenediamine + Carboxylic Acid/Aldehyde.
-
Catalyst: Silica Gel or Montmorillonite K-10.
-
Conditions: Microwave irradiation (variable power), <10 mins.
Standard Protocol
-
Grind: Mortar-grind 1.0 mmol diamine and 1.0 mmol aldehyde/acid with 0.5 g Silica Gel (230–400 mesh) until a homogeneous powder forms.
-
Irradiate: Place powder in a microwave vial. Irradiate at 140°C (or 300W) for 5–10 minutes.
-
Extraction: Cool. Add 10 mL hot ethanol to the solid, vortex, and filter to remove the silica.
-
Crystallize: Evaporate ethanol to obtain pure crystals.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergence in mechanism between the Acid (Phillips) and Aldehyde (Oxidative) routes.
Caption: Divergent mechanistic pathways. Top: Phillips condensation (elimination of water). Bottom: Oxidative cyclization (elimination of hydrogen).
Part 3: Head-to-Head Performance Data
The following data aggregates typical performance metrics from comparative studies (e.g., Kumar et al., 2022; Bougrin et al., 1995).
| Feature | Phillips Condensation (Acid) | Oxidative Cyclization (Aldehyde) | Microwave (Solvent-Free) |
| Reaction Time | 4 – 12 Hours | 2 – 6 Hours | 5 – 15 Minutes |
| Typical Yield | 60 – 80% | 85 – 92% | 90 – 98% |
| Atom Economy | Moderate (Loss of H₂O) | High (if air oxidant); Lower if stoichiometric oxidant used | Highest (Minimal waste) |
| Temp.[1][6][7] Profile | High (>100°C) | Mild (RT – 60°C) | High (Local), Low (Bulk) |
| Purification | Neutralization + Recrystallization | Filtration + Wash (Bisulfite adducts are water soluble) | Solvent Extraction |
| Scalability | High (Industrial Standard) | Moderate (Oxidant cost scales linearly) | Low (Batch size limited by penetration depth) |
Part 4: Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Strategic decision tree for selecting the synthetic route based on substrate stability and scale.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Kumar, M., et al. (2022).[2][3][5][7] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel.[2] Results in Chemistry, 4, 100403.
- Bougrin, K., & Soufiaoui, M. (1995). Microwave-assisted synthesis of benzimidazoles. Tetrahedron Letters. (Cited in context of solid-support microwave protocols).
-
Hue, B. T. B., et al. (2019).[3] Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles. Heterocycles, 98(5).[1][3]
-
Perumal, S., et al. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5.
Sources
Technical Guide: Validating Apoptosis Induction by Benzimidazole Derivatives
Executive Summary: The "Privileged Scaffold" in Oncology
Benzimidazole derivatives have transcended their traditional role as anthelmintics (e.g., Albendazole, Mebendazole) to become a focal point in oncology. Their structural similarity to purine nucleotides allows them to interact with diverse biological targets, including topoisomerases, kinases (EGFR, BRAF), and, most notably, microtubules.
For drug development professionals, the challenge lies not in proving cytotoxicity, but in mechanistically distinguishing benzimidazole-induced apoptosis from necrosis or off-target stress. This guide outlines a rigorous, self-validating experimental framework to confirm this mechanism, contrasting it with standard-of-care agents like Taxanes and Vinca alkaloids.
Mechanistic Architecture
Unlike Taxanes (which stabilize microtubules), benzimidazole derivatives primarily act as microtubule destabilizers . They bind to the colchicine-sensitive site of
The Signaling Cascade
-
Primary Event: Ligand binding to
-tubulin.[1] -
Cellular Consequence: Disruption of spindle formation
G2/M Cell Cycle Arrest . -
Apoptotic Trigger: Prolonged arrest initiates the intrinsic mitochondrial pathway:
-
Phosphorylation of Bcl-2 (inactivation).
-
Upregulation of Bax/Bak.
-
Loss of Mitochondrial Membrane Potential (
).
-
-
Execution: Release of Cytochrome c
Caspase-9 Caspase-3/7 PARP Cleavage.
Visualization: The Molecular Pathway
Caption: The intrinsic apoptotic cascade triggered by benzimidazole-mediated microtubule destabilization.[1]
Comparative Analysis: Benzimidazoles vs. Standard Agents
Researchers must benchmark novel derivatives against established microtubule-targeting agents (MTAs).
| Feature | Benzimidazole Derivatives (e.g., Mebendazole, Novel Hybrids) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
| Mechanism | Destabilizes microtubules (Colchicine site) | Stabilizes microtubules (Taxane site) | Destabilizes microtubules (Vinca site) |
| MDR Sensitivity | Low (Often effective in P-gp overexpressing cells) | High (Substrate for P-gp efflux pumps) | High |
| Toxicity Profile | Generally lower; high therapeutic index | High (Neutropenia, Neuropathy) | High (Neurotoxicity) |
| Bioavailability | Oral (often poor solubility, requires formulation) | IV (requires Cremophor/solvents) | IV |
| Apoptosis Type | Predominantly Intrinsic (Mitochondrial) | Intrinsic & Extrinsic | Intrinsic |
| Key Advantage | Dual inhibition potential (Tubulin + Kinases like EGFR/BRAF) | Potent cytotoxicity | Established clinical history |
Experimental Validation Workflow
To publish a robust mechanism of action, follow this three-phase validation system.
Phase 1: Quantitative Confirmation (The "Gold Standard")
Assay: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.
-
Why: Distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis (Annexin V+/PI+) and necrosis (Annexin V-/PI+).
-
Protocol Insight: Benzimidazoles can induce autophagy; mere MTT assays cannot distinguish cell death modes.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) at
cells/well. -
Treatment: Treat with IC
concentration of the derivative for 24h and 48h. Include a Positive Control (e.g., Nocodazole 100 nM) and Negative Control (DMSO). -
Harvesting: Collect supernatant and adherent cells (trypsinize gently). Critical: Harsh trypsinization destroys membrane phosphatidylserine integrity, causing false positives.
-
Staining: Wash in cold PBS. Resuspend in 1X Binding Buffer. Add 5
L Annexin V-FITC and 5 L PI. -
Incubation: 15 min at RT in the dark .
-
Analysis: Flow Cytometer (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).
Phase 2: The Trigger (Mitochondrial Integrity)
Assay: JC-1 Mitochondrial Membrane Potential (
-
Why: Confirms the intrinsic pathway. Benzimidazoles typically cause a collapse in
before caspase activation. -
Interpretation:
-
Healthy Cells: JC-1 forms aggregates (Red Fluorescence).
-
Apoptotic Cells: JC-1 remains monomeric (Green Fluorescence).
-
Data Output: A shift from Red
Green indicates depolarization.
-
Phase 3: Molecular Execution (Western Blotting)
Assay: Immunoblotting for key apoptotic markers.[2]
-
Target List:
-
Caspase-3 & -9: Look for the cleaved fragments (17/19 kDa for Casp-3).
-
PARP: Look for the 89 kDa cleaved fragment (hallmark of apoptosis).
-
Bcl-2 family: Assess the Bcl-2/Bax ratio. Effective benzimidazoles typically lower Bcl-2 and raise Bax.
-
Cyclin B1/Cdk1: Accumulation indicates G2/M arrest.
-
Visualization: Experimental Decision Tree
Caption: Step-by-step decision matrix for validating benzimidazole-induced apoptosis.
Representative Data Expectations
When publishing, your data should reflect these trends if the benzimidazole derivative is effective:
-
Cell Cycle: A distinct accumulation of cells in the G2/M phase (often rising from 15% in control to >40% in treatment) followed by a Sub-G1 peak (apoptotic debris).
-
Annexin V: A dose-dependent migration from the lower-left quadrant (Live) to the lower-right (Early Apoptosis) and upper-right (Late Apoptosis).
-
Western Blot:
-
Pro-Caspase 3 /
Cleaved Caspase 3. -
Bcl-2 /
Bax. - p53 (if the cell line is wt-p53; however, benzimidazoles can also work via p53-independent pathways).
-
Pro-Caspase 3 /
References
-
Spagnuolo, P. A., et al. (2010). The antihelmintic flubendazole inhibits microtubule polymerization and induces apoptosis in leukemia cells. Blood.
-
Youssif, B. G., et al. (2024).[3][4] Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. International Journal of Molecular Sciences.
-
Sokolova, V., et al. (2023). Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. ChemistrySelect.
-
Dogra, A., et al. (2022). Benzimidazoles: An overview of their anticancer potential. Medicinal Chemistry Research.
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols.
Sources
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
Comparative Guide: Validating Cellular Target Engagement of 2-Piperazin-1-ylmethyl-1H-benzoimidazole (2-PMB)
[1]
Executive Summary & Scaffold Context
2-Piperazin-1-ylmethyl-1H-benzoimidazole (2-PMB) is a privileged chemical scaffold widely utilized in medicinal chemistry.[1] Its structural duality—combining the hydrophobic, planar benzimidazole core with the basic, solubilizing piperazine moiety—allows it to interact with diverse biological targets, including Kinases (EGFR, VEGFR-2) , Tubulin , GPCRs (H1, 5-HT) , and Viral RNA structures (e.g., HCV IRES).
The Critical Challenge: While the 2-PMB scaffold is a prolific "hit" generator, it suffers from a high risk of promiscuity . The benzimidazole core can exhibit non-specific hydrophobic interactions, while the piperazine nitrogen can induce lysosomotropic trapping.[1] Therefore, validating that 2-PMB engages its intended target inside a living cell—rather than merely aggregating or binding off-targets (like Tubulin)—is the single most important step in its development.[1]
This guide compares the two most robust methodologies for validating 2-PMB: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE) .[1]
Comparative Analysis: CETSA vs. NanoBRET
Method A: Cellular Thermal Shift Assay (CETSA)
Best For: Label-free validation of structural stability and initial hit confirmation.[1]
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Mechanism: 2-PMB binds the target in live cells
Cells are heated Unbound protein denatures/precipitates; Bound protein remains soluble Detection via Western Blot or AlphaLISA.[1] -
Critical Advantage for 2-PMB: It is label-free .[1] You do not need to modify the 2-PMB molecule, which is crucial if the piperazine tail is essential for binding and cannot be conjugated to a fluorophore.
Method B: NanoBRET™ Target Engagement
Best For: Quantitative affinity (
NanoBRET is a proximity-based assay measuring energy transfer between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer. 2-PMB is added as a competitor to displace the tracer.[1]
-
Mechanism: Tracer binds Target-NanoLuc (BRET Signal On)
2-PMB displaces Tracer (BRET Signal Off). -
Critical Advantage for 2-PMB: It quantifies intracellular affinity .[1] Benzimidazoles often show potent biochemical
values but poor cellular potency due to pH-dependent trapping.[1] NanoBRET measures the actual occupancy in the cytosol/nucleus.[1]
Performance Comparison Matrix
| Feature | CETSA (Label-Free) | NanoBRET™ (Tracer-Based) |
| Primary Output | Thermal Stability ( | Fractional Occupancy & Affinity ( |
| Relevance to 2-PMB | Confirms 2-PMB stabilizes the target core.[1] | Confirms 2-PMB competes for the active site. |
| Throughput | Medium (Western Blot) to High (Alpha/HiBiT) | High (384-well plate format) |
| Artifact Risk | False Positives: 2-PMB may cause protein aggregation rather than specific binding.[1] | False Negatives: If 2-PMB binds an allosteric site, it may not displace an orthosteric tracer.[1] |
| Requirement | Specific Antibody for detection.[1] | Transfection (Plasmid) + Known Tracer.[1] |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating 2-PMB, distinguishing between label-free confirmation and quantitative pharmacological validation.
Figure 1: Decision matrix for selecting the optimal validation path for 2-PMB derivatives.
Detailed Experimental Protocols
Protocol A: CETSA for 2-PMB (Western Blot Readout)
Rationale: Benzimidazoles are hydrophobic.[1] Ensure DMSO concentration is consistent (<0.5%) to prevent solvent-induced destabilization.
-
Cell Preparation: Seed cells (e.g., HEK293 or cancer line relevant to target) to 70-80% confluency.[1]
-
Treatment:
-
Experimental: Treat with 2-PMB (10
M) for 1 hour at 37°C. -
Control: Treat with DMSO vehicle.[1]
-
-
Thermal Challenge:
-
Harvest cells, wash in PBS, and resuspend.[1]
-
Aliquot into PCR tubes (50
L each). -
Heat at a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes in a thermal cycler.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Detection:
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates 2-PMB engagement.[1]
Protocol B: NanoBRET Competition Assay
Rationale: 2-PMB contains a piperazine; ensure the tracer selected does not share the exact same binding mode if allosteric binding is suspected, though for kinases, ATP-competitive tracers are standard.
-
Transfection: Transfect cells with N-terminal or C-terminal NanoLuc-Target fusion plasmid.[1] Incubate 24h.
-
Tracer Optimization (Day 1): Determine the
by titrating the fluorescent tracer against the expressed target.[1] Use the tracer concentration at or below for the competition assay.[1] -
Competition (Day 2):
-
Measurement:
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Calculation:
Senior Scientist Insights: Troubleshooting 2-PMB
1. The "Sticky" Benzimidazole Problem: Benzimidazoles can aggregate at high concentrations, leading to false positives in biochemical assays.[1]
-
Solution: In CETSA, aggregation usually leads to destabilization (left-shift) or erratic precipitation.[1] If you see a clean thermal stabilization (right-shift), it is a strong indicator of specific binding.[1]
2. The Piperazine pH Trap: The piperazine nitrogen is basic.[1] In acidic cellular compartments (lysosomes), 2-PMB may become protonated and trapped, reducing cytosolic concentration.[1]
-
Solution: If NanoBRET shows poor affinity compared to biochemical data, perform the assay in the presence of Ammonium Chloride (10 mM) or Bafilomycin A1 to neutralize lysosomal pH and release the trapped compound.
3. Tubulin Interference: Benzimidazole-piperazine conjugates are classic tubulin binders (anthelmintic mechanism).[1]
-
Control: Always run a counter-screen against Tubulin using a Tubulin-NanoBRET assay or Tubulin-polymerization assay to ensure your "Kinase" inhibitor isn't actually killing cells via cytoskeletal disruption.[1]
References
-
Jafari, R. et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3] Nature Protocols.
-
Robers, M. B. et al. (2015).[1] Target engagement and drug residence time can be observed in living cells with BRET.[1][4][5] Nature Communications.[1] [1]
-
Tonge, P. J. (2018).[1] Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience.[1] [1]
-
Gaba, M. & Mohan, C. (2016).[1] Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents.[1] European Journal of Medicinal Chemistry.
-
Promega Corporation. (2024).[1] NanoBRET™ Target Engagement Technology Guide.
Safety Operating Guide
Personal protective equipment for handling 2-Piperazin-1-ylmethyl-1H-benzoimidazole
Executive Safety Directive
Hazard Classification: High-Risk Sensitizer & Corrosive Immediate Action: Treat 2-Piperazin-1-ylmethyl-1H-benzoimidazole as a respiratory and contact sensitizer .[1] The presence of the piperazine moiety significantly elevates the risk profile beyond standard organic intermediates. Exposure can lead to irreversible immunological sensitization (chemical asthma) and severe contact dermatitis.
Core Handling Principle: "Zero-Skin-Contact, Zero-Inhalation."[1] Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.
Technical Rationale (The "Why")
To ensure safety, we must understand the molecule's functional architecture. This compound is a hybrid of two distinct pharmacophores, each contributing specific hazards:
-
The Piperazine Moiety (Sensitization Risk):
-
Mechanism:[1][2][3][4] Piperazine rings are reactive secondary amines. They act as haptens, binding to body proteins to form immunogenic complexes.
-
Consequence: Repeated inhalation of even micro-quantities can trigger IgE-mediated hypersensitivity. Once sensitized, a researcher may experience anaphylactic reactions upon future trace exposures.
-
Impact on PPE:[1][5][6] Standard dust masks are insufficient. HEPA filtration (P100) or closed-system handling is mandatory.
-
-
The Benzimidazole Core (Bioactivity & Irritation):
PPE Specifications Matrix
Do not default to generic "lab safety" rules. Use this matrix for specific protection against amine-based sensitizers.
| Zone | PPE Component | Material Specification | Critical Logic |
| Hand Protection | Double Gloving | Inner: Nitrile (0.11 mm / 4 mil)Outer: Nitrile (0.15 mm / 6 mil) or Neoprene | Permeation Defense: Piperazine derivatives are basic amines that can permeate thin latex.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Goggles | Indirect Vent or Non-Vented | Vapor/Dust Seal: Safety glasses with side shields are inadequate for powders that are severe eye irritants. Goggles prevent airborne dust from migrating behind the lens. |
| Respiratory | Respirator | N95 (Minimum) / P100 (Preferred) | Sensitization Control: If weighing outside a fume hood (not recommended), a fitted P100 respirator is required to capture fine particulates that trigger asthma. |
| Body Defense | Lab Coat + Apron | Tyvek® sleeves or chemically resistant apron | Wrist Gap Coverage: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap. |
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for handling this compound, prioritizing containment over PPE alone.
Figure 1: Operational safety workflow emphasizing respiratory protection for solids and neutralization steps for cleanup.[1]
Step-by-Step Handling Protocol
Phase 1: Preparation (The "Clean" Zone)[1]
-
Engineering Check: Verify fume hood face velocity is >100 fpm (0.5 m/s).
-
Neutralizer Prep: Prepare a spray bottle of 5-10% Citric Acid or dilute Acetic Acid. This weak acid will protonate the piperazine nitrogen, rendering it non-volatile and water-soluble for easier cleanup.
-
Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. Static charge can cause powder to "jump" onto gloves.
Phase 2: Weighing & Solubilization
-
Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves. Don goggles.
-
Transfer: Open the source container only inside the hood.
-
Technique: Do not dump powder. Use a micro-spatula.
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately. Once in solution, the inhalation risk drops significantly, but the skin absorption risk remains.
Phase 3: Decontamination & Waste
-
Primary Wipe: Wipe the balance area with a dry tissue first to pick up visible dust. Dispose of this as solid hazardous waste.
-
Acid Wash: Spray the work surface with the Citric/Acetic acid solution. Let it sit for 30 seconds. This chemically neutralizes trace amines.
-
Final Clean: Wipe with water/ethanol.
-
Glove Removal:
-
Remove outer gloves inside the hood and discard as hazardous waste.
-
Check inner gloves for tears.
-
Remove inner gloves near the exit.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[8][9] The compound is basic; alkaline burns can cause progressive damage even after flushing seems sufficient. Seek medical attention.
-
Skin Contact: Wash with copious soap and water.[6][9][10] Do not use ethanol (it enhances skin permeation). Monitor for redness/itching (dermatitis).
-
Inhalation: Move to fresh air. If wheezing or coughing occurs, this may indicate sensitization. Report immediately —future exposure must be strictly avoided.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. PubChem. Accessed January 29, 2026. [Link] (Source for sensitization and alkalinity data of the piperazine pharmacophore).[1]
-
European Chemicals Agency (ECHA). Substance Information: Benzimidazole. ECHA. Accessed January 29, 2026. [Link] (Source for general benzimidazole toxicity and irritation classifications).[1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. NJ.gov. Accessed January 29, 2026. [Link] (Authoritative government source on respiratory sensitization risks of piperazine derivatives).[1]
Sources
- 1. 38385-95-4|2-(Piperidin-4-yl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
